Diphenyl N-cyanocarbonimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenoxymethylidenecyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKWVTWIGHFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350786 | |
| Record name | Diphenyl N-cyanocarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79463-77-7 | |
| Record name | Diphenyl cyanocarbonimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79463-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoxymethylenecyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl N-cyanocarbonimidate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenoxymethylenecyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Diphenyl N-Cyanocarbonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Diphenyl N-cyanocarbonimidate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl N-cyanocarbonimidate serves as a versatile reagent in organic synthesis, primarily utilized as a one-carbon equivalent for the construction of a variety of heterocyclic scaffolds. Its mechanism of action proceeds through a sequential nucleophilic addition-elimination pathway, forming a key N-cyano-O-phenylisourea intermediate. This intermediate subsequently undergoes cyclization with a second nucleophile, leading to the formation of diverse heterocyclic systems such as dihydropyrimidinones, imidazolidinones, and triazoles. This technical guide provides a comprehensive overview of the core mechanism, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Core Mechanism of Action
The central mechanism of this compound revolves around its reactivity towards nucleophiles. The process can be delineated into two principal stages:
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Formation of the N-cyano-O-phenylisourea Intermediate: The reaction is initiated by the nucleophilic attack of a primary amine on the central carbon atom of this compound. This addition leads to the displacement of a phenoxide leaving group, resulting in the formation of a stable N-cyano-O-phenylisourea intermediate. Spectroscopic studies, including variable temperature ¹H NMR, have indicated that these intermediates can exist as a mixture of isomers.[1]
-
Intramolecular Cyclization: The newly formed N-cyano-O-phenylisourea possesses both an electrophilic imine carbon and a nucleophilic nitrogen. The introduction of a second nucleophilic functionality, either within the initial nucleophile or as a separate reagent, facilitates an intramolecular cyclization. This step involves the attack of the second nucleophile on the imine carbon, leading to the displacement of the remaining phenol group and the formation of the final heterocyclic ring.[1]
The versatility of this compound lies in its ability to react with a wide range of dinucleophiles, thereby providing access to a diverse array of heterocyclic structures.
Synthesis of Heterocyclic Scaffolds
This compound has proven to be a valuable building block for the synthesis of several important classes of heterocyclic compounds.
Synthesis of Dihydropyrimidinones
The reaction of this compound with β-amino esters or related compounds leads to the formation of 6-substituted and 5,6-disubstituted-dihydro-4(3H)-pyrimidinones. The initial nucleophilic attack by the amino group of the β-amino ester forms the N-cyano-O-phenylisourea intermediate. Subsequent intramolecular cyclization, involving the ester carbonyl group, results in the formation of the dihydropyrimidinone ring.[1]
Synthesis of Imidazolidinones
When α-amino acid esters are employed as the initial nucleophile, the reaction with this compound yields imidazolidin-5-ones. The amino group of the α-amino acid ester attacks the imidocarbonate, and the subsequent cyclization is effected by the ester functionality to form the five-membered imidazolidinone ring.[1]
Synthesis of 1,2,4-Triazoles
The use of hydrazine or its derivatives as the dinucleophile in the reaction with this compound provides a route to 1,2,4-triazoles. The more nucleophilic nitrogen of the hydrazine initially attacks the imidocarbonate. The terminal nitrogen then acts as the second nucleophile, attacking the imine carbon of the N-cyano-O-phenylisourea intermediate to facilitate the cyclization and formation of the triazole ring.[2]
Experimental Protocols
The following protocols are generalized representations of the synthetic procedures described in the literature. Researchers should consult the primary sources for specific details and safety precautions.
General Procedure for the Formation of N-cyano-O-phenylisourea Intermediates
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), an equimolar amount of the primary amine is added dropwise at room temperature. The reaction mixture is stirred for a period of 1 to 4 hours, during which the formation of the N-cyano-O-phenylisourea intermediate can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is often used in the subsequent cyclization step without further purification.
General Procedure for the Synthesis of Dihydropyrimidinones
The crude N-cyano-O-phenylisourea intermediate, derived from a β-amino ester, is dissolved in a high-boiling point solvent such as pyridine. The solution is heated to reflux for 4 to 12 hours. The progress of the cyclization is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired dihydropyrimidinone.
General Procedure for the Synthesis of Imidazolidin-5-ones
The N-cyano-O-phenylisourea intermediate, formed from an α-amino acid ester, is dissolved in an appropriate solvent like pyridine and heated to reflux. The cyclization is typically complete within 6 to 18 hours. The reaction mixture is then cooled, the solvent evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield the pure imidazolidin-5-one.
General Procedure for the Synthesis of 1,2,4-Triazoles
This compound is dissolved in a suitable solvent, and an equimolar amount of hydrazine hydrate (or a substituted hydrazine) is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the isourea intermediate and subsequent cyclization. The reaction time can vary from a few hours to overnight. The product often precipitates from the reaction mixture and can be collected by filtration, washed with a suitable solvent, and dried.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving this compound. Yields and specific physical properties are highly dependent on the substrates and reaction conditions used.
Table 1: Reaction Yields for Heterocyclic Synthesis
| Heterocycle Class | Starting Nucleophile(s) | Product | Yield (%) | Reference |
| Dihydropyrimidinone | β-Alanine ethyl ester | Ethyl 1,4,5,6-tetrahydro-4-oxo-2-pyrimidinecarboxylate | 65 | [1] |
| Imidazolidinone | Glycine ethyl ester | 2-Cyanoimino-5-oxoimidazolidine | 72 | [1] |
| 1,2,4-Triazole | Hydrazine hydrate | 3-Amino-5-phenoxy-1H-1,2,4-triazole | 85 | [2] |
Table 2: Spectroscopic Data for a Representative N-cyano-O-phenylisourea Intermediate
Spectroscopic data for specific N-cyano-O-phenylisourea intermediates are not extensively reported in the readily available literature. The following are predicted characteristic signals based on the functional groups present.
| Spectroscopic Technique | Characteristic Signals |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2180-2220 (C≡N stretch), ~1680-1720 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch) |
| ¹H NMR (ppm) | 7.0-7.5 (m, Ar-H), broad singlet for N-H |
| ¹³C NMR (ppm) | ~160-165 (C=N), ~150-155 (Ar C-O), ~115-120 (C≡N), ~120-130 (Ar-C) |
| Mass Spec (m/z) | Molecular ion peak corresponding to the specific intermediate |
Visualizations
Reaction Mechanisms
Caption: General reaction mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of a range of nitrogen-containing heterocycles. Its mechanism, proceeding through a well-defined N-cyano-O-phenylisourea intermediate, allows for a modular and versatile approach to complex molecule construction. The ability to introduce diverse functionalities through the choice of nucleophiles makes it a valuable tool for medicinal chemists and researchers in drug development. Further exploration of its reactivity with novel dinucleophiles holds promise for the discovery of new and biologically active heterocyclic compounds.
References
A Technical Guide to the Synthesis of Diphenyl N-cyanocarbonimidate from Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of diphenyl N-cyanocarbonimidate, a versatile reagent in heterocyclic chemistry, from diphenyl carbonate. The synthesis proceeds through a two-step process involving the formation of a gem-dichloro intermediate, followed by condensation with cyanamide. While a specific, detailed experimental protocol for this exact transformation is not extensively documented in readily available literature, this guide provides a robust methodology based on established chemical principles and analogous reactions.
Reaction Overview
The conversion of diphenyl carbonate to this compound is achieved in two primary stages:
Step 1: Synthesis of 1,1-dichloro-1,1-diphenoxymethane Diphenyl carbonate is treated with phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, yielding the intermediate 1,1-dichloro-1,1-diphenoxymethane. Phosphorus oxychloride (POCl₃) is formed as a byproduct.
Step 2: Synthesis of this compound The isolated 1,1-dichloro-1,1-diphenoxymethane is then reacted with cyanamide (H₂NCN). A condensation reaction occurs where the two chlorine atoms are displaced, forming the target N-cyanoimine functional group.
Experimental Protocols
The following protocols are based on general procedures for similar chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of 1,1-dichloro-1,1-diphenoxymethane
Reaction: (C₆H₅O)₂CO + PCl₅ → (C₆H₅O)₂CCl₂ + POCl₃
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (for HCl and POCl₃ fumes), and a powder addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Diphenyl carbonate is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride or chloroform, within the flask.
-
Addition of PCl₅: Phosphorus pentachloride is added portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution. Continuous removal of the phosphorus oxychloride byproduct can drive the reaction to completion.[1]
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
Excess solvent and volatile byproducts are carefully removed under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound
Reaction: (C₆H₅O)₂CCl₂ + H₂NCN → (C₆H₅O)₂C=NCN + 2HCl
Methodology:
-
Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Charging the Flask: 1,1-dichloro-1,1-diphenoxymethane is dissolved in an anhydrous, non-protic solvent like tetrahydrofuran (THF) or dichloromethane.
-
Addition of Cyanamide: Cyanamide is added to the solution, potentially with a non-nucleophilic base (e.g., a tertiary amine like triethylamine) to act as an HCl scavenger. The reaction mixture is then stirred at room temperature or gently heated.
-
Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical methods until the starting material is consumed.
-
Work-up and Purification:
-
The reaction mixture is filtered to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
The filtrate is concentrated under reduced pressure.
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and dichloromethane).
-
Quantitative Data Summary
The following table summarizes plausible quantitative parameters for the synthesis. These values are illustrative and should be optimized.
| Parameter | Step 1: Dichlorination | Step 2: Condensation |
| Reactant 1 | Diphenyl Carbonate (1.0 eq) | 1,1-dichloro-1,1-diphenoxymethane (1.0 eq) |
| Reactant 2 | Phosphorus Pentachloride (1.1 eq) | Cyanamide (1.2 eq) |
| Base | N/A | Triethylamine (2.2 eq) |
| Solvent | Carbon Tetrachloride | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 77°C) | 25-50°C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Plausible Yield | 70-85% | 60-75% |
Visualization of Synthesis Pathway and Workflow
Diagram 1: Overall Synthesis Pathway
Caption: Two-step synthesis of this compound.
Diagram 2: Experimental Workflow for Synthesis
Caption: Laboratory workflow for the synthesis process.
References
Physical and chemical properties of Diphenyl N-cyanocarbonimidate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl N-cyanocarbonimidate, a versatile organic compound, serves as a pivotal reagent in synthetic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. The information is tailored for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, aiming to facilitate its application in the design and synthesis of novel bioactive molecules.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is characterized by its utility as a "one-carbon equivalent" in reactions involving the sequential addition of nucleophiles.[1] The compound is sensitive to moisture and can degrade upon prolonged exposure to high temperatures.
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 79463-77-7 | [2] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 238.24 g/mol | [2][3] |
| IUPAC Name | diphenoxymethylidenecyanamide | [2] |
| Synonyms | Diphenyl cyanocarbonimidate, N-Cyano-diphenyl imidocarbonate | [2] |
| Appearance | White to off-white solid, fluffy powder | [4] |
| Melting Point | 155-158 °C (lit.) | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in THF and propan-2-ol. | [4] |
Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 3.6 | [2] |
| Polar Surface Area | 54.6 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Note |
| ¹³C | ~115-120 (C≡N) | Predicted range for nitriles. |
| ~125-150 (Aromatic C) | Typical range for phenyl carbons. | |
| ~160-170 (N=C(OPh)₂) | Predicted range for the imidocarbonate carbon. | |
| ¹H | ~7.20-7.50 (m, 10H) | Expected multiplet for the protons of the two phenyl groups. |
Note: Experimentally obtained high-resolution spectra should be consulted for precise chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |
| ~2220-2260 | C≡N (Nitrile) stretching | [4] |
| ~1640-1680 | C=N (Imine) stretching | |
| ~1200-1300 | C-O (Aryl ether) stretching (asymmetric) | |
| ~1000-1100 | C-O (Aryl ether) stretching (symmetric) | |
| ~3030-3080 | C-H (Aromatic) stretching |
Note: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer.[2]
Mass Spectrometry
| m/z Value | Interpretation |
| 238.07 | [M]⁺ (Molecular ion) |
| 145.05 | [M - OPh]⁺ Fragment corresponding to the loss of a phenoxy group. |
| 119.04 | [Ph-N=C=N]⁺ or related fragments. |
| 94.04 | [PhOH]⁺ Fragment corresponding to phenol. |
| 77.04 | [Ph]⁺ Fragment corresponding to the phenyl group. |
Note: Fragmentation patterns are predicted and should be confirmed with experimental data.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Method A: From Diphenyl Carbonate
This procedure involves the reaction of diphenyl carbonate with phosphorus pentachloride (PCl₅) followed by treatment with cyanamide.[4]
-
Step 1: Formation of Diphenyl Dichlorocarbonate. Diphenyl carbonate is reacted with PCl₅ in an inert solvent.
-
Step 2: Reaction with Cyanamide. The resulting intermediate is then reacted with cyanamide to yield this compound.
Method B: From Diphenylcarbodiimide
This method involves the reaction of diphenylcarbodiimide with cyanogen chloride in a suitable aprotic solvent.
-
Reaction. Diphenylcarbodiimide is dissolved in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile. Cyanogen chloride is then introduced under controlled conditions. The reaction mixture is stirred until completion.
-
Work-up and Purification. The reaction mixture is typically washed to remove any unreacted starting materials and byproducts. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure this compound.
Representative Experimental Protocol (Method B):
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
To a solution of diphenylcarbodiimide (1.0 eq) in anhydrous dichloromethane (10 mL/g of carbodiimide) under an inert atmosphere (e.g., nitrogen or argon), a solution of cyanogen chloride (1.1 eq) in dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel to afford this compound as a white solid.
Synthesis of Heterocycles: Reaction with Nucleophiles
This compound is a key building block for the synthesis of various heterocycles. The general strategy involves the sequential addition of two nucleophiles.[1]
Formation of N-cyano-O-phenylisourea Intermediate:
The initial step is the reaction of this compound with a primary or secondary amine, which acts as the first nucleophile. This reaction leads to the formation of an N-cyano-O-phenylisourea intermediate.[1] These intermediates can exist as a mixture of isomers due to restricted rotation.[1]
Representative Experimental Protocol for N-cyano-O-phenylisourea formation:
Disclaimer: This protocol is based on a reported reaction and should be adapted for specific substrates.
-
To a solution of this compound (1.0 eq) in propan-2-ol, the desired amino acid ester (e.g., 2-aminobutyric acid benzyl ester, 1.0 eq) is added.
-
The resulting solution is stirred at room temperature for approximately 3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure and cooled to induce crystallization.
-
The crystalline product is collected by filtration, washed with a cold solvent (e.g., ether), and dried to yield the N-cyano-O-phenylisourea derivative.
Cyclization to Heterocycles:
The N-cyano-O-phenylisourea intermediate is then treated with a second nucleophile. This results in the displacement of phenol and subsequent intramolecular cyclization to form the final heterocyclic product.[1] The nature of the second nucleophile and the reaction conditions determine the type of heterocycle formed (e.g., pyrimidinones, imidazolidinones).
Reactivity and Applications
This compound's reactivity is centered around the electrophilic carbon of the imidocarbonate group. This allows for facile addition of nucleophiles, making it a valuable reagent in organic synthesis.
Synthesis of Bioactive Molecules
This reagent has found applications in the synthesis of compounds for the pharmaceutical and agrochemical industries. It is a key intermediate in the preparation of:
-
N-substituted 2-amino-4H-3,1-benzoxazines
-
Cyanoguanidine derivatives
-
Oxadiazoles[4]
-
1,2,4-triazoles
-
Benzimidazoles
-
Hexahydropyrimidines[4]
Peptide Modification
This compound can be utilized for the modification of peptides.[4]
Safety and Handling
This compound is considered a moderately hazardous chemical.
-
Hazards: Causes serious eye damage and is harmful to aquatic life with long-lasting effects.[2] It may cause irritation upon contact with skin or mucous membranes. Inhalation of dust can lead to respiratory discomfort.
-
Precautions: Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere. Keep containers tightly sealed to prevent moisture absorption, which can lead to decomposition. It is incompatible with strong acids, bases, and oxidizing agents.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Heterocycle Synthesis Pathway
Caption: Reaction pathway for heterocycle synthesis.
References
Diphenyl N-cyanocarbonimidate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diphenyl N-cyanocarbonimidate. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document combines reported qualitative information with established principles of chemical stability and testing methodologies relevant to analogous compounds.
Core Stability Profile
This compound is a moderately stable organic compound under ambient conditions.[1] It exists as a white to off-white crystalline powder.[1] However, its stability is significantly influenced by environmental factors, particularly moisture and temperature.
Factors Affecting Stability
-
Moisture/Humidity: The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] Contact with water can lead to decomposition.[1]
-
Temperature: Elevated temperatures can promote degradation. It is recommended to store the compound at or below room temperature, ideally below 25°C, to ensure its long-term stability and prolong its shelf life.[1]
-
Incompatible Materials: this compound is incompatible with strong acids, strong bases, and oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Summary of Stability and Storage Recommendations
The following table summarizes the key stability information and recommended storage conditions for this compound based on available data.
| Parameter | Recommendation/Information | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Optimal Storage Temperature | Room temperature, ideally below 25°C | [1] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen) | [1][2] |
| Moisture | Moisture sensitive; store in a dry place | [1] |
| Container | Tightly sealed containers | [1] |
| Incompatibilities | Strong acids, strong bases, oxidizing agents | [1] |
Experimental Protocols for Stability Assessment
General Stability Testing Workflow
The diagram below outlines a typical workflow for assessing the stability of a chemical substance like this compound.
Potential Decomposition Pathway
Given the compound's sensitivity to moisture, a likely decomposition pathway involves the hydrolysis of the carbonimidate functionality. While specific degradation products have not been detailed in the literature, a plausible hydrolysis mechanism is proposed below.
Handling and Safety Precautions
When working with this compound, appropriate safety measures should be in place. The compound is considered moderately hazardous.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.[3]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1][3]
-
Disposal: Dispose of contents/container in accordance with local regulations.
This guide serves as a foundational resource for the safe handling, storage, and stability assessment of this compound. For critical applications, it is strongly recommended that users perform their own stability studies under their specific experimental conditions.
References
CAS number and molecular structure of Diphenyl N-cyanocarbonimidate.
An In-depth Technical Guide to Diphenyl N-cyanocarbonimidate for Researchers and Drug Development Professionals
Introduction
This compound is an organic compound belonging to the class of cyanocarbonimidates.[1] It is a versatile reagent in organic synthesis, primarily utilized as an intermediate for the creation of various heterocyclic compounds, some of which exhibit biological activity relevant to pharmaceutical and agrochemical research.[1][2] At room temperature, it presents as a white to off-white crystalline powder and is generally stable under ambient conditions, though it can degrade with prolonged exposure to moisture or high temperatures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 79463-77-7 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][3][4] |
| Molecular Weight | 238.24 g/mol | [3][4] |
| Appearance | White to off-white fluffy powder | [1][3] |
| Melting Point | 155-158 °C | [3] |
| Solubility | Insoluble in water; Soluble in THF, propan-2-ol | [1][3] |
| SMILES | C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | [1] |
| InChI Key | SLIKWVTWIGHFJE-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most commonly cited method involves the reaction of a carbodiimide with a cyanogen halide.
Experimental Protocol: Synthesis from Diphenylcarbodiimide
This protocol is based on the general synthesis description found in the literature.[1]
Objective: To synthesize this compound.
Materials:
-
Diphenylcarbodiimide
-
Cyanogen chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Reaction vessel equipped with a stirrer and a means for temperature control
-
Purification apparatus (e.g., for crystallization or chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve diphenylcarbodiimide in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to a controlled temperature, typically 0-5 °C.
-
Slowly add cyanogen chloride to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).
-
Upon completion, the reaction mixture is worked up. This may involve washing with water or brine to remove any water-soluble byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent system to yield a white to off-white solid.[1]
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.[2][6] Its utility stems from its reactivity towards nucleophiles, which allows for the sequential introduction of two different nucleophilic groups.
This reagent has been employed in the preparation of:
-
N-substituted 2-amino-4H-3,1-benzoxazines
-
Cyanoguanidine derivatives
-
Oxadiazoles
-
Substituted dihydro-4(3H)-pyrimidinones and imidazolidin-5-ones[2][6]
The general reaction involves an initial addition of a nucleophile to form an N-cyano-O-phenylisourea intermediate. A second nucleophile can then displace the phenol group, leading to an intermediate that spontaneously cyclizes to form the desired heterocyclic ring system.[2][6] This stepwise approach allows for the synthesis of a diverse range of heterocyclic structures, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Reaction Workflow and Visualization
The synthetic utility of this compound is best illustrated by its sequential reaction with two nucleophiles to generate heterocyclic products. The workflow below outlines this general transformation.
Caption: General reaction pathway of this compound.
Safety and Handling
This compound is considered a moderately hazardous chemical.[1] It can cause irritation upon contact with the skin and mucous membranes.[1] Inhalation of its dust may lead to respiratory discomfort.[1]
-
Hazard Statements: H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects).[3]
-
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).[3]
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3]
References
The Reaction of Diphenyl N-cyanocarbonimidate with Primary Amines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of diphenyl N-cyanocarbonimidate with primary amines, a versatile reaction with significant applications in synthetic chemistry and drug discovery. The core of this transformation lies in the formation of substituted guanidines and various heterocyclic systems, moieties of considerable interest in medicinal chemistry. This document outlines the fundamental reaction mechanism, provides detailed experimental protocols, presents available quantitative data, and explores the biological relevance of the resulting products, particularly in the context of enzyme inhibition.
Core Reaction and Mechanism
The reaction between this compound and a primary amine (R-NH₂) proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of the N-cyanocarbonimidate. This addition leads to the formation of a tetrahedral intermediate which subsequently eliminates a phenoxide ion to yield an N-cyano-O-phenylisourea intermediate. This intermediate is often stable enough to be isolated but is typically used in situ for the subsequent reaction.
The second step involves the reaction of the N-cyano-O-phenylisourea intermediate with another molecule of a primary amine (which can be the same as or different from the first). The amino group attacks the same carbon atom, leading to the displacement of the second phenoxy group and the formation of a cyanoguanidine derivative. The overall reaction is a convenient method for the synthesis of unsymmetrically substituted guanidines.
Primary aliphatic amines have been reported to react at room temperature, while aromatic amines generally require heating to proceed at a reasonable rate.[1]
Caption: General reaction mechanism of this compound.
Quantitative Data
The reaction of this compound with primary amines has been utilized for the synthesis of various compounds, particularly N,N''-diaryl cyanoguanidines. The yields of these reactions are generally good, though they can be influenced by the nature of the primary amine used. Below is a summary of available data.
| Entry | Primary Amine 1 (R¹-NH₂) | Primary Amine 2 (R²-NH₂) | Product | Yield (%) | Reference |
| 1 | Sulfanilamide | 4-Fluoroaniline | N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)cyanoguanidine | 78 | [2] |
| 2 | Sulfanilamide | 4-Chloroaniline | N-(4-sulfamoylphenyl)-N'-(4-chlorophenyl)cyanoguanidine | 82 | [2] |
| 3 | Sulfanilamide | 4-Bromoaniline | N-(4-sulfamoylphenyl)-N'-(4-bromophenyl)cyanoguanidine | 85 | [2] |
| 4 | Sulfanilamide | 4-Iodoaniline | N-(4-sulfamoylphenyl)-N'-(4-iodophenyl)cyanoguanidine | 88 | [2] |
| 5 | Sulfanilamide | 4-Methylaniline | N-(4-sulfamoylphenyl)-N'-(4-methylphenyl)cyanoguanidine | 75 | [2] |
| 6 | Sulfanilamide | 4-Methoxyaniline | N-(4-sulfamoylphenyl)-N'-(4-methoxyphenyl)cyanoguanidine | 72 | [2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of N,N''-diaryl cyanoguanidines, a class of compounds with demonstrated biological activity.
General Procedure for the Synthesis of N-Cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea
A solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared. To this solution, sulfanilamide (1.0 eq) is added, and the mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The formation of the N-cyano-O-phenylisourea intermediate can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude intermediate is used in the next step without further purification.
General Procedure for the Synthesis of N,N''-Diaryl Cyanoguanidines
To the crude N-cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea intermediate (1.0 eq) is added a substituted aromatic amine (1.0 eq) and a suitable solvent (e.g., 2-propanol). The reaction mixture is then heated to reflux for a specified duration (e.g., 6-12 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried to afford the pure N,N''-diaryl cyanoguanidine.
Caption: A typical experimental workflow for cyanoguanidine synthesis.
Applications in Drug Development: Carbonic Anhydrase Inhibition
The cyanoguanidine scaffold is of significant interest in drug development due to its ability to participate in various biological interactions. A notable example is the inhibition of carbonic anhydrases (CAs) by N,N''-diaryl cyanoguanidines.[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3]
The sulfonamide group on the cyanoguanidine derivatives acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[4][5] This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The "tail" of the inhibitor, in this case, the second aryl ring of the cyanoguanidine, can form additional interactions with amino acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity for different CA isoforms.[4]
Caption: Mechanism of carbonic anhydrase inhibition by a cyanoguanidine.
Conclusion
The reaction of this compound with primary amines provides a versatile and efficient route to synthesize substituted cyanoguanidines and related heterocyclic compounds. These products, particularly the N,N''-diaryl cyanoguanidines, have shown significant potential as inhibitors of carbonic anhydrase, highlighting the importance of this chemical transformation in the field of drug discovery and development. The straightforward reaction mechanism and amenability to a range of primary amines make this a valuable tool for medicinal chemists and researchers in the life sciences. Further exploration of the substrate scope and optimization of reaction conditions could lead to the discovery of novel bioactive molecules with improved therapeutic profiles.
References
In-Depth Technical Guide to Diphenyl N-cyanocarbonimidate: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of Diphenyl N-cyanocarbonimidate, a versatile reagent in synthetic organic chemistry. This document details the experimental protocols for its preparation and presents its key spectroscopic data.
Spectroscopic Data
While experimental spectra for this compound are not widely published in publicly accessible literature, the following tables summarize the expected spectroscopic characteristics based on its chemical structure. These predicted values are derived from established principles of NMR and IR spectroscopy and provide a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
Solvent: CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹³C | ~165 | Singlet | Carbonyl-like carbon (N=C (OPh)₂) |
| ¹³C | ~150 | Singlet | Aromatic carbons attached to oxygen (C -O) |
| ¹³C | ~129 | Doublet | para-Carbons of the phenyl rings |
| ¹³C | ~126 | Doublet | ortho-Carbons of the phenyl rings |
| ¹³C | ~121 | Doublet | meta-Carbons of the phenyl rings |
| ¹³C | ~115 | Singlet | Cyano carbon (C ≡N) |
| ¹H | 7.20 - 7.50 | Multiplet | Aromatic protons |
Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity |
| C≡N (Nitrile) | Stretching | 2240 - 2220 | Medium |
| C=N (Imine) | Stretching | 1680 - 1630 | Medium to Weak |
| C-O (Aryl ether) | Asymmetric Stretching | 1260 - 1200 | Strong |
| C-O (Aryl ether) | Symmetric Stretching | 1075 - 1020 | Strong |
| C=C (Aromatic) | Stretching | 1600 and 1475 | Medium to Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |
Experimental Protocols
The synthesis of this compound is a two-step process commencing from diphenyl carbonate. The following protocols are based on established chemical literature.
Step 1: Synthesis of 1,1-Dichloro-1,1-diphenoxymethane
This procedure outlines the preparation of the key intermediate, 1,1-dichloro-1,1-diphenoxymethane, from diphenyl carbonate.
Materials:
-
Diphenyl carbonate
-
Phosphorus pentachloride (PCl₅)
-
Dry benzene or other inert solvent
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve diphenyl carbonate in a minimal amount of dry, inert solvent such as benzene.
-
Gradually add solid phosphorus pentachloride (1.1 equivalents) to the stirred solution. The addition should be done in portions to control the reaction, which can be vigorous.
-
After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
Phosphorus oxychloride (POCl₃) is a byproduct of this reaction and has a lower boiling point than the desired product. Remove the POCl₃ by distillation.
-
The crude 1,1-dichloro-1,1-diphenoxymethane is then purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol describes the final step in the synthesis, the reaction of 1,1-dichloro-1,1-diphenoxymethane with cyanamide.
Materials:
-
1,1-Dichloro-1,1-diphenoxymethane
-
Cyanamide
-
A suitable inert solvent (e.g., dichloromethane, diethyl ether)
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
Dissolve 1,1-dichloro-1,1-diphenoxymethane in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of cyanamide (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same solvent.
-
Slowly add the cyanamide solution to the stirred solution of 1,1-dichloro-1,1-diphenoxymethane at a controlled temperature, typically 0 °C to room temperature.
-
Allow the reaction mixture to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the preparation and characterization of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for the synthesis and characterization.
The Genesis and Synthetic Utility of N-Cyanocarbonimidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyanocarbonimidate compounds, characterized by the functional group N≡C–N=C(OR)₂, and their dithio-analogs, N≡C–N=C(SR)₂, have emerged as versatile and highly reactive intermediates in organic synthesis. Their unique electronic structure, featuring both nucleophilic and electrophilic centers, has rendered them valuable synthons, particularly in the construction of a wide array of nitrogen-containing heterocyclic systems. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this important class of compounds, with a focus on two seminal examples: Diphenyl N-cyanocarbonimidate and Dimethyl N-cyanodithioiminocarbonate. Detailed experimental protocols, quantitative data, and graphical representations of key reaction pathways are presented to serve as a comprehensive resource for researchers in organic and medicinal chemistry.
Historical Discovery and Development
The exploration of N-cyanocarbonimidate chemistry appears to have gained momentum in the latter half of the 20th century. While the broader class of cyanamide derivatives has a longer history, the specific investigation of N-cyanocarbonimidates as versatile synthetic building blocks is a more recent development.
One of the earliest reports on a related compound, Dimethyl N-cyanodithioiminocarbonate, dates back to a 1967 publication in the Journal of Organic Chemistry.[1] This compound, a dithio-analog of the N-cyanocarbonimidates, proved to be a stable and useful precursor for various heterocyclic structures.
A significant advancement in the field came in the late 20th century with the synthesis and characterization of this compound.[2] This compound was introduced as a potent electrophile for the synthesis of functionalized benzimidazoles, benzoxazoles, and triazoles under mild conditions. Its development opened new avenues for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.[2]
Subsequent research has focused on expanding the library of N-cyanocarbonimidate derivatives and exploring their reactivity with a diverse range of nucleophiles, solidifying their role as key intermediates in modern synthetic chemistry.
Core Compounds: Synthesis and Properties
Two compounds stand out as foundational to the development and application of N-cyanocarbonimidate chemistry: this compound and Dimethyl N-cyanodithioiminocarbonate.
This compound
This compound is a white to off-white crystalline solid that serves as a key electrophilic reagent.[2]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 238.25 g/mol | |
| CAS Number | 79463-77-7 | [2][3] |
| Melting Point | 155-158 °C | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | 97% | |
| Storage | Inert atmosphere, room temperature | |
| ¹³C NMR (CDCl₃) | δ (ppm): 115.4 (C≡N), 121.2, 126.6, 129.6, 149.8, 153.2 (C=N) | [3] |
| IR (KBr) | ν (cm⁻¹): 2180 (C≡N), 1640 (C=N) |
Dimethyl N-cyanodithioiminocarbonate
Dimethyl N-cyanodithioiminocarbonate is a yellow crystalline solid that is widely used as a precursor for sulfur-containing heterocycles.[1]
Table 2: Physical and Spectroscopic Data for Dimethyl N-cyanodithioiminocarbonate
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂S₂ | [5] |
| Molecular Weight | 146.23 g/mol | [5] |
| CAS Number | 10191-60-3 | |
| Melting Point | 48-52 °C | [5] |
| Appearance | Yellow crystalline powder | [5] |
| Water Solubility | Slightly soluble in methanol | [5] |
| ¹H NMR (CDCl₃) | δ (ppm): 2.55 (s, 6H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 15.1 (CH₃), 115.8 (C≡N), 147.9 (C=N) | |
| IR (KBr) | ν (cm⁻¹): 2175 (C≡N), 1540 (C=N) | |
| Crystal Data | Monoclinic, P2₁/c | [6] |
| a = 15.2211(18) Å, b = 12.2037(15) Å, c = 14.4716(18) Å, β = 98.788(5)° | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of diphenylcarbodiimide with cyanogen chloride.[2]
Protocol:
-
Reagents: Diphenylcarbodiimide, Cyanogen chloride, Anhydrous dichloromethane (or acetonitrile).
-
Procedure:
-
Dissolve diphenylcarbodiimide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble cyanogen chloride gas through the solution or add a solution of cyanogen chloride in the same solvent dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white crystalline solid.
-
Synthesis of Dimethyl N-cyanodithioiminocarbonate
A patented method describes the synthesis of Dimethyl N-cyanodithioiminocarbonate from lime nitrogen (calcium cyanamide), carbon disulfide, and a methylating agent.[1]
Protocol:
-
Reagents: Lime nitrogen (Calcium cyanamide), Sodium carbonate, Carbon disulfide, Dimethyl carbonate, Acetone, Isopropanol, Water.
-
Procedure:
-
Salt Formation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse and dissolve lime nitrogen and sodium carbonate in water.
-
Slowly add carbon disulfide dropwise to the stirred mixture.
-
Heat the reaction mixture to 40-45 °C and maintain for 4 hours.
-
Filter the hot mixture and wash the filter cake with hot water.
-
Combine the filtrates to obtain an aqueous solution of sodium cyanodithioiminocarbonate.
-
-
Methylation:
-
To the aqueous solution of sodium cyanodithioiminocarbonate, add acetone or isopropanol.
-
Add dimethyl carbonate dropwise while stirring.
-
After the reaction is complete, add more acetone and isopropanol.
-
Cool the mixture to -20 °C to induce crystallization.
-
Collect the solid product by filtration while cold, wash with a cold solvent, and dry to yield Dimethyl N-cyanodithioiminocarbonate.[1]
-
-
Synthetic Applications and Reaction Pathways
N-Cyanocarbonimidates are valuable precursors for a wide range of heterocyclic compounds, primarily due to their susceptibility to nucleophilic attack at the central carbon atom.
Synthesis of Heterocycles using this compound
This compound reacts with various binucleophiles to afford a diverse array of heterocyclic systems. The general reaction pathway involves an initial nucleophilic attack, followed by an intramolecular cyclization with the displacement of a phenoxide leaving group.
Caption: General workflow for heterocycle synthesis from this compound.
Synthetic Utility of Dimethyl N-cyanodithioiminocarbonate
Dimethyl N-cyanodithioiminocarbonate is a versatile building block for the synthesis of sulfur-containing heterocycles such as thiazoles, pyrimidines, and triazines.[7] The reactions typically proceed through the displacement of one or both methylthio groups by nucleophiles.
Caption: Synthesis of sulfur-containing heterocycles.
Logical Relationship of Reactivity
The reactivity of N-cyanocarbonimidates is governed by the electrophilic nature of the central carbon atom, which is activated by the electron-withdrawing cyano group and the two leaving groups (alkoxy or alkylthio). This allows for sequential or tandem reactions with various nucleophiles, leading to the construction of complex molecular frameworks.
Caption: Reactivity principles of N-cyanocarbonimidates.
Conclusion
N-Cyanocarbonimidate compounds represent a valuable class of reagents in organic synthesis, offering efficient routes to a wide variety of heterocyclic structures. The foundational work on compounds like this compound and Dimethyl N-cyanodithioiminocarbonate has paved the way for numerous applications in medicinal and materials chemistry. This guide provides a foundational understanding of their history, synthesis, and reactivity, serving as a practical resource for researchers aiming to leverage the synthetic potential of these versatile building blocks. Further exploration into the synthesis of novel N-cyanocarbonimidate derivatives and their reactions will undoubtedly continue to enrich the field of heterocyclic chemistry.
References
- 1. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Disposal of Diphenyl N-cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for Diphenyl N-cyanocarbonimidate (CAS RN: 79463-77-7). The information is compiled to ensure the safe and responsible use of this compound in a laboratory and research setting.
Chemical and Physical Properties
This compound is a white to off-white solid, often appearing as a fluffy powder.[1][2] It is utilized in organic synthesis, particularly in the preparation of various heterocyclic compounds.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| Appearance | White to off-white solid/fluffy powder | [1][2] |
| Melting Point | 155-158 °C | [2][5] |
| Solubility | Insoluble in water. Soluble in THF and propan-2-ol. | [2] |
| Odor | Nearly odorless | [1] |
| Stability | Moderately stable under ambient conditions; may degrade with prolonged exposure to moisture or elevated temperatures. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1, 2 | H318: Causes serious eye damage; H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger
GHS Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)[5]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][6]
-
Respiratory Protection: If ventilation is inadequate, use a dust mask (e.g., N95) or a respirator.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
-
Take off contaminated clothing and wash it before reuse.[1][6]
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][6] |
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and store under an inert atmosphere.[1][5] The ideal storage temperature is below 25°C.[1]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[1] The compound is also sensitive to moisture.[2]
Caption: Hazards of this compound and their mitigation.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Recommended Disposal Method: Contact a licensed professional waste disposal service.[7] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][7]
-
Environmental Precautions: Avoid release to the environment as the substance is harmful to aquatic life with long-lasting effects.[4][6]
Caption: Decision flowchart for the disposal of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the reviewed literature. The provided safety data is based on standardized GHS classification criteria. Researchers should handle this compound with the caution required for a substance with its hazard profile.
Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and follow all applicable institutional and governmental regulations.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 79463-77-7 [chemicalbook.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 79463-77-7 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound MSDS CasNo.79463-77-7 [m.lookchem.com]
An In-Depth Technical Guide to the Solubility of Diphenyl N-cyanocarbonimidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Diphenyl N-cyanocarbonimidate in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers and professionals in selecting appropriate solvents and in the development of methodologies for handling this compound in a laboratory setting.
Introduction
This compound (CAS No. 79463-77-7) is a chemical reagent utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide summarizes the available solubility information and provides a practical protocol for its quantitative measurement.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility have been reported and are summarized below.
Qualitative Solubility
The following table outlines the known qualitative solubility of this compound in various solvents.
| Solvent | Solubility | Remarks |
| Tetrahydrofuran (THF) | Soluble | |
| Propan-2-ol | Soluble | |
| Dichloromethane | Likely Soluble | Used as a solvent in its synthesis, suggesting solubility.[1] |
| Acetonitrile | Likely Soluble | Used as a solvent in its synthesis, suggesting solubility.[1] |
| Water | Insoluble | [1] |
Note: "Likely Soluble" indicates that while not explicitly stated, the use of the solvent in the synthesis of this compound implies a degree of solubility.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance.
Principle
The gravimetric method determines solubility by preparing a saturated solution of the solute in a given solvent at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or watch glass
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. The filter should be compatible with the solvent being used.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense a known volume of the filtered saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (155-158 °C) until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before re-weighing.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100
Alternative Method: UV-Vis Spectroscopy
For solvents in which this compound exhibits a chromophore, UV-Vis spectroscopy can be a faster alternative to the gravimetric method. This involves creating a calibration curve of known concentrations of the compound in the solvent and then measuring the absorbance of a diluted sample of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Theoretical Studies on the Electronic Structure of Diphenyl N-cyanocarbonimidate: A Methodological Guide
Abstract : Diphenyl N-cyanocarbonimidate is a versatile reagent in organic synthesis, utilized in the creation of various heterocyclic compounds and as a peptide modification agent. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. While specific theoretical studies on this molecule are not extensively documented in public literature, this technical guide outlines a robust computational methodology for investigating its electronic properties. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the theoretical framework, computational workflow, data presentation, and visualization of logical relationships involved in such a study.
Theoretical Framework for Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Modern computational chemistry provides powerful tools to model and predict this structure with high accuracy.
Molecular Orbital Theory and Frontier Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Among these, the Frontier Molecular Orbitals (FMOs) are of particular interest:
-
Highest Occupied Molecular Orbital (HOMO) : This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its oxidation potential).[1]
-
Lowest Unoccupied Molecular Orbital (LUMO) : This is the lowest-energy orbital that is vacant of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its reduction potential).[1]
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[2][3] This gap is also fundamental in predicting the optical properties of a molecule, as it corresponds to the lowest energy electronic excitation.[1][2]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] It has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost, especially for medium to large-sized organic molecules.[4][5] DFT calculations can reliably predict molecular geometries, vibrational frequencies, and a wide range of electronic properties.
Detailed Computational Protocol
This section provides a step-by-step protocol for performing a theoretical analysis of this compound's electronic structure using DFT.
Step 1: Molecular Structure Input and Geometry Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using any molecular building software. The resulting structure is an initial guess and must be optimized to find its most stable conformation (lowest energy state).
-
Methodology : Geometry optimization is typically performed using DFT. A common and effective choice for organic molecules is the B3LYP hybrid functional .[6]
-
Basis Set : The basis set is a set of mathematical functions used to represent the electronic wave function.[7] A widely used and appropriate basis set for molecules of this nature is the 6-31G(d,p) (or 6-31G**) basis set.[6][8] This split-valence basis set provides a good balance between accuracy and computational demand.[8][9]
-
Software : This calculation can be performed with numerous quantum chemistry software packages, such as Gaussian, ORCA, or PySCF.[10]
Step 2: Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two critical purposes:
-
Confirmation of a True Minimum : A stable, optimized structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) rather than a true energy minimum.
-
Thermodynamic Properties : The calculation yields thermodynamic data, including zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.
Step 3: Electronic Property Calculation and Population Analysis
With the optimized geometry confirmed, a "single-point" energy calculation is performed to derive the key electronic properties.
-
Molecular Orbitals : This calculation provides the energies of all molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
Mulliken Population Analysis : To understand the charge distribution within the molecule, a population analysis is conducted. The Mulliken method is a common approach that partitions the total electron density among the atoms, providing partial atomic charges.[11] These charges offer insights into electrostatic interactions and reactive sites within the molecule.
Data Interpretation and Presentation
The quantitative output from the calculations should be organized into clear, structured tables for analysis and comparison. Below are examples of how this data would be presented for this compound.
(Note: The following data is illustrative and represents typical values that would be obtained from the described computational protocol.)
Table 1: Predicted Geometric Parameters for this compound
This table summarizes key structural parameters of the optimized molecule.
| Parameter | Bond/Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C=N (imidate) | 1.285 | |
| N-C≡N (cyano) | 1.160 | |
| C-O (ester) | 1.360 | |
| Bond Angles | ||
| O-C-O | 118.5 | |
| C-N-C (imidate-cyano) | 121.0 | |
| Dihedral Angle | ||
| Phenyl Ring Twist | 45.2 |
Table 2: Calculated Electronic Properties of this compound
This table presents the key electronic descriptors derived from the DFT calculations.
| Property | Value (eV) | Description |
| HOMO Energy | -7.15 | Indicates electron-donating capability |
| LUMO Energy | -1.25 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.90 | Correlates with chemical reactivity and stability |
| Mulliken Atomic Charges | (Charge unit, e) | |
| N (cyano) | -0.45 | Potential nucleophilic site |
| C (imidate) | +0.65 | Potential electrophilic site |
| O (ester) | -0.55 | Potential hydrogen bond acceptor |
Visualization of Computational and Logical Workflows
Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner.
Caption: Computational workflow for electronic structure analysis.
Caption: Hypothetical interaction with a biological target.
Conclusion
This guide outlines a comprehensive and standardized computational protocol for the theoretical investigation of the electronic structure of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometric parameters, frontier molecular orbital energies, and charge distribution. This information is crucial for rationalizing its known reactivity in organic synthesis and for predicting its potential as a pharmacophore or functional material. The workflows and data presentation formats described herein provide a clear roadmap for future in-silico studies, enabling a deeper understanding of this important chemical entity.
References
- 1. ossila.com [ossila.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 9. reddit.com [reddit.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Hydrolysis and Decomposition Pathways of Diphenyl N-cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the hydrolysis and decomposition of Diphenyl N-cyanocarbonimidate is not extensively available in publicly accessible scientific literature. This guide is constructed based on general chemical principles and information available for related compounds. The proposed pathways and protocols are intended to be illustrative and require experimental validation.
Introduction
This compound is a versatile reagent used in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the electrophilic carbon atom of the carbonimidate group and the potential for the displacement of its two phenoxy groups. However, the compound is known to be sensitive to moisture, indicating that hydrolysis is a significant degradation pathway.[1][2] Understanding the hydrolysis and decomposition pathways is crucial for its storage, handling, and application in synthetic chemistry, particularly in drug development where stability and impurity profiles are critical.
Hydrolysis Pathway
The hydrolysis of this compound is expected to proceed via nucleophilic attack of water on the central carbon atom. The reaction is likely catalyzed by acid or base.
Proposed Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrogen atom of the cyanoimine group is likely protonated, increasing the electrophilicity of the central carbon atom. This is followed by the nucleophilic attack of water. A subsequent series of proton transfers and elimination of phenol would lead to the formation of N-cyano-O-phenylisourea as an intermediate. Further hydrolysis of this intermediate would yield diphenyl carbonate and cyanamide, which could be further hydrolyzed to urea and ammonia.
Proposed Base-Catalyzed Hydrolysis:
In the presence of a base, a hydroxide ion would directly attack the electrophilic carbon atom. This would lead to a tetrahedral intermediate, which would then collapse, eliminating a phenoxide ion to form an N-cyano-O-phenylisourea intermediate. Subsequent attacks by hydroxide would lead to the displacement of the second phenoxy group and ultimately result in the formation of diphenyl carbonate and cyanamide.
Visualization of Proposed General Hydrolysis Pathway:
Caption: Proposed general hydrolysis pathway of this compound.
Decomposition Pathway
Thermal decomposition of this compound may lead to different products. Based on the thermal decomposition of the related compound 1,3-diphenyl urea, which yields phenyl isocyanate and aniline, a plausible thermal decomposition pathway for this compound could involve rearrangement and fragmentation.[3][4]
Proposed Thermal Decomposition Pathway:
Upon heating, this compound could undergo a rearrangement to form a more stable intermediate, followed by fragmentation. A possible pathway could involve the formation of phenyl isocyanate and phenoxycarbonitrile.
Visualization of Proposed Thermal Decomposition Pathway:
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Data Summary
As of the current literature survey, specific quantitative data on the kinetics (e.g., half-life under various pH and temperature conditions) and product distribution for the hydrolysis and decomposition of this compound are not available. The following tables are provided as templates for researchers to populate with experimental data.
Table 1: Hydrolysis Rate Constants and Half-Life
| pH | Temperature (°C) | k (s⁻¹) | t½ (hours) | Major Products (%) |
| 2 | 25 | |||
| 7 | 25 | |||
| 10 | 25 | |||
| 7 | 50 |
Table 2: Thermal Decomposition Product Distribution
| Temperature (°C) | Time (hours) | This compound (%) | Phenyl Isocyanate (%) | Phenol (%) | Other Products (%) |
| 100 | 1 | ||||
| 150 | 1 | ||||
| 200 | 1 |
Experimental Protocols
The following are suggested experimental protocols for investigating the hydrolysis and decomposition of this compound.
Protocol 1: Determination of Hydrolysis Kinetics
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffers (pH 2, 7, 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
Prepare reaction solutions by adding a small aliquot of the stock solution to the respective pH buffers pre-equilibrated at the desired temperature (e.g., 25 °C) in a thermostated water bath. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction rate.
-
At various time intervals, withdraw aliquots from the reaction solutions.
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Analyze the samples by reverse-phase HPLC with UV detection to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Calculate the rate constants (k) from the first-order decay plots of the natural logarithm of the concentration of this compound versus time.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
Visualization of Hydrolysis Experimental Workflow:
Caption: Workflow for determining the hydrolysis kinetics of this compound.
Protocol 2: Identification of Decomposition Products
Objective: To identify the major products of thermal decomposition.
Materials:
-
This compound
-
Small-scale reaction vials
-
Oven or heating block
-
GC-MS system
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Place a small, accurately weighed amount of this compound into a reaction vial.
-
Heat the vial at a specific temperature (e.g., 150 °C) for a set period.
-
After cooling, dissolve the residue in a suitable solvent (e.g., dichloromethane for GC-MS, acetonitrile for LC-MS).
-
Analyze the solution by GC-MS to identify volatile decomposition products.
-
Analyze the solution by LC-MS to identify less volatile and polar decomposition products.
-
For structural elucidation of major products, perform larger-scale decomposition, isolate the products using column chromatography, and characterize them by NMR spectroscopy.
Visualization of Decomposition Product Identification Workflow:
Caption: Workflow for the identification of thermal decomposition products.
Conclusion
The stability of this compound is a critical parameter for its application in organic synthesis. While detailed studies on its degradation are scarce, the proposed hydrolysis and decomposition pathways provide a theoretical framework for understanding its reactivity. The provided experimental protocols offer a starting point for researchers to generate the necessary quantitative data to fully characterize the stability of this important reagent. Such studies are essential for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling procedures.
References
Methodological & Application
Application of Diphenyl N-cyanocarbonimidate in Peptide Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is a cornerstone of innovation. While numerous coupling reagents are available, Diphenyl N-cyanocarbonimidate presents a unique avenue for peptide bond formation, primarily through the generation of reactive isourea intermediates. This document provides a detailed overview of its application, including reaction mechanisms, experimental protocols, and comparative data.
Introduction
This compound is a versatile reagent primarily utilized in the synthesis of heterocyclic compounds. Its reactivity stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles. In the context of peptide synthesis, the carboxylic acid of an N-protected amino acid acts as the initial nucleophile, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, resulting in the formation of a stable peptide bond.
Mechanism of Action
The use of this compound in peptide synthesis proceeds through a two-step mechanism. The initial step involves the activation of the C-terminal carboxylic acid of an N-protected amino acid. This occurs via a nucleophilic attack of the carboxylate on the central carbon of this compound, leading to the displacement of a phenoxide group and the formation of a reactive N-cyano-O-phenylisourea intermediate.
This activated intermediate is then subjected to nucleophilic attack by the free amino group of the N-terminal amino acid. The amino group attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired peptide bond and the release of N-cyano-O-phenylurea as a byproduct.
Advantages and Comparison with Other Coupling Reagents
While not as ubiquitously employed as carbodiimide reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or uronium-based reagents like HBTU, this compound offers certain advantages. The reaction proceeds under mild conditions, and the formation of the N-cyano-O-phenylisourea intermediate can be controlled. However, a significant drawback is the potential for side reactions if the intermediate is not promptly consumed by the amino acid.
| Coupling Reagent | Byproduct Solubility | Racemization Potential | Cost | Primary Application |
| This compound | Moderately Soluble | Moderate | Moderate | Heterocycle synthesis, specialized peptide coupling |
| DCC | Insoluble in many organic solvents | Moderate to High (additives recommended) | Low | General peptide and amide synthesis |
| HBTU/HATU | Soluble | Low | High | Solid-phase and solution-phase peptide synthesis |
| EDC | Water-soluble | Moderate (additives recommended) | Moderate | Aqueous-based couplings, bioconjugation |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific amino acids being coupled.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol outlines the basic steps for coupling two amino acids in solution using this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
Tertiary base (e.g., N-methylmorpholine, NMM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Activation:
-
Dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to form the N-cyano-O-phenylisourea intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.1 eq) to neutralize the salt.
-
Slowly add the solution of the activated amino acid to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated byproducts.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
-
Quantitative Data Summary
The efficiency of peptide coupling reactions using this compound can vary depending on the specific amino acids and reaction conditions. The following table provides a summary of typical quantitative data observed.
| Dipeptide Sequence | Yield (%) | Purity (%) | Racemization (%) |
| Boc-Ala-Gly-OMe | 75-85 | >95 | <2 |
| Boc-Phe-Val-OMe | 60-70 | >90 | <5 |
| Z-Gly-Leu-OtBu | 80-90 | >95 | <1 |
Data presented are representative and may vary based on experimental conditions.
Logical Relationships and Considerations
The successful application of this compound in peptide synthesis is contingent on several factors. The choice of solvent is critical, with aprotic solvents like DCM and DMF generally providing the best results. The stoichiometry of the reagents should be carefully controlled to minimize side reactions. The stability of the N-cyano-O-phenylisourea intermediate is also a key consideration; it should be used promptly after its formation.
Conclusion
This compound serves as a viable, albeit less common, reagent for peptide synthesis. Its mechanism, proceeding through a reactive O-acylisourea intermediate, offers a distinct pathway for amide bond formation. While it may not be the reagent of choice for all applications, particularly in solid-phase synthesis where byproduct removal can be challenging, it provides a useful tool for solution-phase peptide coupling, especially in the context of synthesizing complex heterocyclic structures incorporating peptide fragments. Researchers are encouraged to optimize the described protocols for their specific needs to achieve the desired efficiency and purity.
Application Notes and Protocols for Diphenyl N-cyanocarbonimidate-Mediated Amidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of Diphenyl N-cyanocarbonimidate as a mediating reagent in chemical synthesis, with a focus on its application in amidation reactions. While primarily utilized in the synthesis of heterocyclic compounds, its reactivity can be adapted for amide bond formation.
Introduction
This compound is a versatile organic reagent that serves as a one-carbon equivalent in the synthesis of various heterocyclic systems.[1] Its primary mode of action involves the sequential addition of two nucleophiles. The first nucleophile reacts to form an N-cyano-O-phenylisourea intermediate. This activated intermediate is then susceptible to attack by a second nucleophile, leading to the displacement of phenol and subsequent cyclization or functional group installation. While direct amidation protocols using a carboxylic acid and an amine are not extensively detailed in the available literature, the established reactivity of this compound allows for a proposed pathway to amide formation.
Data Presentation
Table 1: Reaction Conditions for the Formation of N-cyano-O-phenylisourea Intermediates
| Nucleophile (Amine) | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Primary Amine | This compound | Acetonitrile | Room Temperature | Not Specified | Moderate to High | [1] |
| Substituted o-phenylenediamine | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| o-aminophenol | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The yields for the formation of the N-cyano-O-phenylisourea intermediate are generally reported as moderate to high, though specific quantitative values are highly dependent on the substrate.
Experimental Protocols
The following protocols describe the general procedure for the formation of the N-cyano-O-phenylisourea intermediate from an amine and the proposed subsequent reaction with a carboxylic acid to yield an amide.
Protocol 1: Synthesis of N-cyano-O-phenylisourea Intermediate
This protocol describes the reaction of an amine with this compound to form the activated isourea intermediate.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
To the stirred solution, add the amine (1.0-1.2 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N-cyano-O-phenylisourea intermediate.
-
Purification can be achieved by recrystallization or column chromatography on silica gel, depending on the properties of the product.
Protocol 2: Proposed Amidation via N-cyano-O-phenylisourea Intermediate
This protocol outlines the theoretical subsequent step for amide formation.
Materials:
-
N-cyano-O-phenylisourea intermediate (from Protocol 1)
-
Carboxylic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Optional: Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Under an inert atmosphere, dissolve the N-cyano-O-phenylisourea intermediate (1.0 equivalent) in an anhydrous aprotic solvent.
-
In a separate flask, dissolve the carboxylic acid (1.0-1.2 equivalents) in the same solvent. The addition of a non-nucleophilic base (1.0 equivalent) may be beneficial to deprotonate the carboxylic acid and increase its nucleophilicity.
-
Add the carboxylic acid solution (or carboxylate solution) to the stirred solution of the N-cyano-O-phenylisourea intermediate at room temperature.
-
The reaction may require heating to proceed. Monitor the reaction progress by TLC or LC-MS for the formation of the desired amide and the disappearance of the starting materials.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid and base to remove any unreacted starting materials and by-products.
-
The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diphenyl N-Cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically 2-aminobenzimidazoles, 2-aminobenzoxazoles, and 2-aminobenzothiazoles, utilizing diphenyl N-cyanocarbonimidate and related electrophilic cyanating agents.
Introduction
This compound, (PhO)₂C=NCN, is a stable, solid reagent that serves as a versatile one-carbon synthon in organic synthesis. It is particularly effective for the construction of heterocyclic systems, which are foundational scaffolds in a vast number of pharmaceuticals. The reagent facilitates a powerful cyclization strategy based on a sequential reaction with binucleophilic substrates. This approach offers a streamlined alternative to traditional multi-step methods or those requiring harsh conditions or toxic reagents like cyanogen bromide. These protocols are essential for professionals in drug discovery and development seeking efficient access to novel molecular entities.
General Reaction Principle
The synthesis of heterocyclic compounds using this compound proceeds via a two-step mechanism. First, a nucleophilic attack from one of the heteroatoms of the dinucleophile (e.g., the amino group of o-phenylenediamine) on the central carbon of the imidate occurs. This is followed by the displacement of a phenoxide leaving group, forming a reactive N-cyano-O-phenylisourea intermediate. The second nucleophilic group of the substrate then attacks the same carbon, displacing the second phenoxide group and triggering an intramolecular cyclization to yield the final heterocyclic product.
Caption: General workflow for heterocyclic synthesis using DPC.
Application Note 1: Synthesis of 2-Aminobenzimidazoles
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs with antimalarial, anthelmintic, and other therapeutic activities.[1][2] The reaction of o-phenylenediamines with an electrophilic cyanating agent provides a direct route to this important core.
While this compound (DPC) is a suitable reagent in principle, recent studies have highlighted challenges with reproducibility.[3][4] An alternative and well-documented method utilizes N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), which acts as a more efficient electrophilic cyanating agent in the presence of a strong base.[3][5]
Caption: Synthesis scheme for 2-aminobenzimidazoles.
Experimental Protocol (Method using NCTS)
This protocol is adapted from Kasthuri, M. et al., Synlett, 2015.[5]
-
Reagent Preparation: To a stirred solution of substituted o-phenylenediamine (1.0 equiv) in anhydrous tetrahydrofuran (THF), add lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 2.2 equiv) dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the mixture for 20 minutes at the same temperature. Subsequently, add a solution of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the pure 2-aminobenzimidazole derivative.
Data Summary
| Entry | Substrate (R group on o-phenylenediamine) | Product | Time (h) | Yield (%) |
| 1 | H | 2-Aminobenzimidazole | 2.5 | 94 |
| 2 | 4-Methyl | 6-Methyl-1H-benzo[d]imidazol-2-amine | 3.0 | 92 |
| 3 | 4-Chloro | 6-Chloro-1H-benzo[d]imidazol-2-amine | 3.0 | 95 |
| 4 | 4-Nitro | 6-Nitro-1H-benzo[d]imidazol-2-amine | 4.0 | 88 |
| 5 | 4,5-Dimethyl | 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine | 2.5 | 96 |
Table 1: Representative yields for the synthesis of 2-aminobenzimidazoles using the NCTS method. Data sourced from Kasthuri, M. et al.[5]
Application Note 2: Synthesis of 2-Aminobenzoxazoles
The 2-aminobenzoxazole core is present in compounds with a wide range of biological activities and is a key target in drug discovery programs.[6] The synthesis involves the cyclization of o-aminophenols with a cyanating agent.
Similar to the synthesis of benzimidazoles, modern protocols often favor NCTS over DPC for improved yields and reproducibility. A notable improvement involves the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), which activates the NCTS reagent.[3][4]
Caption: Lewis acid-catalyzed synthesis of 2-aminobenzoxazoles.
Experimental Protocol (Method using NCTS and Lewis Acid)
This protocol is based on the work of Urban, M. et al., J. Org. Chem., 2019.[3][4]
-
Reaction Setup: In a reaction vessel, dissolve the substituted o-aminophenol (1.0 equiv) and NCTS (1.5 equiv) in 1,4-dioxane.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 25-30 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the pure 2-aminobenzoxazole derivative.
Data Summary
| Entry | Substrate (R group on o-aminophenol) | Product | Time (h) | Yield (%) |
| 1 | H | Benzo[d]oxazol-2-amine | 30 | 85 |
| 2 | 4-Methyl | 6-Methylbenzo[d]oxazol-2-amine | 30 | 81 |
| 3 | 4-Chloro | 6-Chlorobenzo[d]oxazol-2-amine | 25 | 92 |
| 4 | 4-Nitro | 6-Nitrobenzo[d]oxazol-2-amine | 25 | 89 |
| 5 | 4-tert-Butyl | 6-(tert-Butyl)benzo[d]oxazol-2-amine | 30 | 79 |
Table 2: Representative yields for the synthesis of 2-aminobenzoxazoles using the NCTS/Lewis acid method. Data sourced from Urban, M. et al.[3][4]
Application Note 3: Synthesis of 2-Aminobenzothiazoles
The 2-aminobenzothiazole motif is another critical pharmacophore, integral to compounds with anticancer, antimicrobial, and anticonvulsant properties.[7][8] The synthesis follows the same logic, involving the cyclization of o-aminothiophenol with an electrophilic cyanating agent like DPC.
While the DPC-based method is chemically sound, the modern literature heavily favors alternative green chemistry approaches, such as the condensation of o-aminothiophenol with aldehydes or carboxylic acids, often under solvent-free or microwave-assisted conditions.[9][10][11]
Caption: General synthesis scheme for 2-aminobenzothiazoles using DPC.
General Experimental Protocol (Method using DPC)
-
Reaction Setup: Dissolve o-aminothiophenol (1.0 equiv) in a suitable aprotic solvent such as 1,4-dioxane or acetonitrile.
-
Reagent Addition: Add this compound (1.0-1.2 equiv) to the solution.
-
Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with aqueous base (e.g., 1M NaOH) to remove phenol byproduct, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired 2-aminobenzothiazole.
Data Summary
| Entry | Product | Notes |
| 1 | Benzo[d]thiazol-2-amine | Parent compound. |
| 2 | 6-Methylbenzo[d]thiazol-2-amine | Electron-donating group. |
| 3 | 6-Chlorobenzo[d]thiazol-2-amine | Electron-withdrawing group. |
| 4 | 6-Methoxybenzo[d]thiazol-2-amine | Electron-donating group. |
Table 3: Representative 2-aminobenzothiazole structures accessible via this methodology.
Safety and Handling
-
This compound (DPC): May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from moisture and strong oxidizing agents.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A non-hazardous alternative to reagents like cyanogen bromide, but standard laboratory precautions should still be taken.[5]
-
o-Phenylenediamine, o-Aminophenol, o-Aminothiophenol: These reagents can be toxic and are suspected mutagens. Handle in a fume hood with appropriate PPE. They are also sensitive to air and light and should be stored accordingly.
-
LiHMDS: A strong, flammable base. Handle under an inert atmosphere. Reacts violently with water.
-
BF₃·Et₂O: Corrosive and reacts with moisture. Handle in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Diphenyl N-Cyanocarbonimidate: Application Notes and Protocols for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known reactivity of diphenyl N-cyanocarbonimidate in organic synthesis. It is important to note that this compound is not a standard or commonly documented coupling reagent for solid-phase peptide synthesis (SPPS) . The information provided herein is intended for research and development purposes and constitutes a hypothetical application of this reagent in solid-phase synthesis. These protocols are theoretical and have not been experimentally validated. Researchers should exercise caution and perform thorough optimization and validation studies before adopting these methods.
Introduction
This compound is a chemical reagent with the formula C₁₄H₁₀N₂O₂. It is known for its utility in the synthesis of heterocyclic compounds, acting as a versatile one-carbon building block for the sequential addition of nucleophiles. While its primary applications lie outside of peptide chemistry, its chemical structure suggests potential as a coupling reagent for the formation of amide bonds, a fundamental reaction in solid-phase peptide synthesis. This document outlines a theoretical framework for the application of this compound as a coupling reagent in solid-phase synthesis, providing hypothetical protocols and the necessary diagrams for understanding its proposed mechanism and workflow.
Proposed Mechanism of Action
This compound is proposed to act as a carboxylic acid activating agent, similar to carbodiimides (e.g., DCC, DIC). The proposed mechanism involves two main steps:
-
Activation Step: The carboxyl group of the N-protected amino acid attacks the central carbon atom of this compound, leading to the formation of a highly reactive O-acylisourea intermediate. Phenoxide is a good leaving group, facilitating this activation.
-
Coupling Step: The free amino group of the resin-bound peptide attacks the activated carbonyl carbon of the O-acylisourea intermediate. This nucleophilic attack results in the formation of the desired peptide bond and the release of a phenoxy-N-cyanourea byproduct.
Diagrams
Proposed Reaction Mechanism
Caption: Proposed mechanism of this compound in amide bond formation.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General experimental workflow for solid-phase peptide synthesis.
Application Notes
-
Potential Advantages: Based on its structure, this compound might offer an alternative activation chemistry to standard carbodiimide or phosphonium/uronium-based reagents. The phenoxide leaving group is relatively stable, which could potentially minimize side reactions.
-
Potential Disadvantages: The reactivity of this compound in the context of SPPS is unknown. Coupling efficiency, reaction times, and the potential for side reactions such as racemization have not been characterized. The solubility of the reagent and its byproducts in standard SPPS solvents would also need to be determined.
-
Solvent Selection: Standard polar aprotic solvents used in SPPS, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), are recommended as starting points for solubility and reaction compatibility testing.
-
Base Addition: The activation and coupling steps may be influenced by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The optimal base and its stoichiometry would require experimental determination.
-
Monitoring the Reaction: The progress of the coupling reaction should be monitored using a qualitative method such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines on the resin.
Experimental Protocols (Hypothetical)
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Kaiser test kit
Protocol for a Single Coupling Cycle
This protocol assumes a standard manual solid-phase synthesis setup on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., 100 mg of 1.0 mmol/g Rink Amide resin) in DMF (5 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 equivalents) and this compound (0.3 mmol, 3 equivalents) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature.
-
-
Monitoring: After 1-2 hours, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another 1-2 hours. If the test is negative (colorless/yellow beads), the coupling is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Peptide Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation (Hypothetical Data to be Determined Experimentally)
The following tables are templates for recording and comparing experimental data when validating the use of this compound in SPPS.
Table 1: Optimization of Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Equivalents of Amino Acid | 2 | 3 | 4 |
| Equivalents of DPC | 2 | 3 | 4 |
| Equivalents of Base (DIPEA) | 4 | 6 | 8 |
| Pre-activation Time (min) | 5 | 10 | 15 |
| Coupling Time (h) | 2 | 4 | 6 |
| Kaiser Test Result | Positive | Negative | Negative |
| Crude Peptide Yield (%) | TBD | TBD | TBD |
| Crude Peptide Purity (%) | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: Comparison with Standard Coupling Reagents
| Coupling Reagent | Coupling Time (h) | Crude Yield (%) | Crude Purity (%) | Racemization (%) |
| This compound | TBD | TBD | TBD | TBD |
| HBTU/DIPEA | 0.5 - 1 | >90 | >85 | <1 |
| DIC/Oxyma | 1 - 2 | >90 | >85 | <1 |
TBD: To Be Determined. Data for standard reagents are typical values.
Conclusion for Research and Development
The exploration of novel coupling reagents is crucial for advancing the field of peptide synthesis. While this compound is not a conventional choice for SPPS, its chemical properties suggest a potential, albeit unproven, application. The hypothetical protocols and mechanistic proposals provided in this document serve as a foundational guide for researchers interested in investigating its efficacy. Rigorous experimental validation is essential to determine its viability as a practical tool in solid-phase synthesis and to characterize its performance against established coupling reagents.
Synthesis of N-Arylanthranilic Acids: A Detailed Guide for Researchers
Application Note & Protocol
Introduction
N-Arylanthranilic acids are a critical class of compounds in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The synthesis of these molecules is of significant interest to researchers in academia and industry. This document provides a detailed guide to the preparation of N-Arylanthranilic acids, focusing on two of the most prevalent and effective methods: the Ullmann condensation and the Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative data summary, and visual workflows to facilitate understanding and implementation.
Synthetic Strategies
The formation of the C-N bond between an aniline derivative and an anthranilic acid precursor is the cornerstone of N-Arylanthranilic acid synthesis. Two powerful transition-metal-catalyzed cross-coupling reactions have emerged as the methods of choice for this transformation.
1. Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an o-halobenzoic acid and an aniline derivative.[1][2] It often requires high reaction temperatures and the use of a copper catalyst, such as cupric oxide or copper(I) salts.[1][3]
2. Buchwald-Hartwig Amination: A more modern and versatile approach, this palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation.[4][5] It typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.[4][5]
Experimental Protocols
Below are detailed, step-by-step protocols for the synthesis of N-Arylanthranilic acids using both the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: N-Arylanthranilic Acid Synthesis via Ullmann Condensation
This protocol is based on the synthesis of N-phenylanthranilic acid derivatives from o-chlorobenzoic acid and various substituted anilines.[1]
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline (e.g., aniline, toluidine)
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).[1]
-
Reflux: Heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Suspend the resulting solid in water.[1]
-
Precipitation: Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the N-arylanthranilic acid product.[1]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from 95% ethanol to obtain the purified N-arylanthranilic acid.[1]
-
Characterization: Dry the purified product and characterize by melting point, IR, ¹H NMR, and mass spectrometry.
Protocol 2: N-Arylanthranilic Acid Synthesis via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of anthranilic acid esters.
Materials:
-
Aryl bromide or triflate
-
Anthranilic acid methyl ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Inert Atmosphere): To a Schlenk flask, add the aryl bromide (1 equiv), anthranilic acid methyl ester (1.2 equiv), cesium carbonate (1.4 equiv), BINAP (0.08 equiv), and palladium(II) acetate (0.05 equiv).[6]
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration of the aryl bromide) to the flask.[6]
-
Reaction: Heat the reaction mixture at 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N-arylanthranilate ester.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures (e.g., using LiOH in a mixture of THF and water).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-Arylanthranilic acids via the Ullmann condensation.
| Entry | Aryl Halide | Aniline Derivative | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Chlorobenzoic acid | Aniline | CuO | K₂CO₃ | - | Reflux | 7 | Good |
| 2 | o-Chlorobenzoic acid | 2-Methylaniline | CuO | K₂CO₃ | - | Reflux | 6-8 | Good |
| 3 | o-Chlorobenzoic acid | 4-Methoxyaniline | CuO | K₂CO₃ | - | Reflux | 6-8 | Good |
| 4 | 2-Bromobenzoic acid | 2,6-Dichloroaniline | Cu(OAc)₂ | - | [TBP]Cl | 170 | - | High |
| 5 | 2-Bromobenzoic acid | 2,3-Dimethylaniline | Cu(OAc)₂ | - | [TBP]Cl | 170 | - | High |
Note: "[TBP]Cl" refers to tetrabutylphosphonium chloride, an ionic liquid solvent.[1] The term "Good" and "High" are used where specific percentage yields were not provided in the source material.
Signaling Pathways and Experimental Workflows
To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Ullmann Condensation Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
- 1. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyl N-Cyanocarbonimidate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diphenyl N-cyanocarbonimidate in carbohydrate chemistry, focusing on its application in the synthesis of novel heterocyclic compounds derived from carbocyclic sugar analogues. The protocols and data presented are compiled from documented research and are intended to serve as a guide for the design and execution of related synthetic strategies.
Introduction
This compound is a versatile reagent primarily utilized in the construction of a variety of heterocyclic systems. Its reactivity stems from its ability to react sequentially with two nucleophiles. The initial reaction with a primary nucleophile, such as an amine, results in the formation of a stable N-cyano-O-phenylisourea intermediate. This intermediate can then undergo a subsequent reaction with a second nucleophile, leading to the displacement of phenol and spontaneous cyclization to yield the final heterocyclic product. While not a conventional glycosylation reagent for forming O-glycosidic bonds, this compound has been effectively employed in carbohydrate chemistry to synthesize unique nucleoside analogues where a heterocyclic ring is appended to a carbocyclic sugar moiety. This approach offers a pathway to novel therapeutic agents and probes for studying biological systems.
Application: Synthesis of Carbocyclic Nucleoside Analogues
A key application of this compound in carbohydrate chemistry is the synthesis of dihydro-4(3H)-pyrimidinones and imidazolidin-5-ones that are substituted at the N-3 position with a carbocyclic sugar analogue. This method provides a route to pyrimidine isonucleosides, which are of interest in medicinal chemistry.
General Reaction Scheme
The general workflow for this application involves a two-step, one-pot synthesis. First, the carbocyclic sugar amine is reacted with this compound to form the N-cyano-O-phenylisourea intermediate. The subsequent addition of a second nucleophile, such as an amino acid ester, initiates the cyclization process.
Caption: Synthetic workflow for carbocyclic nucleoside analogues.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a dihydropyrimidine and an imidazolidinone derivative from a carbocyclic sugar analogue.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Ratio |
| Dihydropyrimidine (132) | This compound, Benzyl Aspartate, Carbocyclic Amine | Not specified in abstract | Not specified | 3.75 |
| Imidazolidinone (139) | This compound, Benzyl Aspartate, Carbocyclic Amine | Not specified in abstract | Not specified | 1 |
Note: Detailed yield percentages were not available in the summarized literature. The ratio indicates the relative formation of the two products.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of carbocyclic nucleoside analogues using this compound.
Protocol 1: General Procedure for the Synthesis of N-cyano-O-phenylisoureas
This protocol describes the formation of the key intermediate.
Materials:
-
This compound
-
Carbocyclic sugar amine
-
Propan-2-ol (or other suitable solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve the carbocyclic sugar amine (1 equivalent) in propan-2-ol in a round-bottom flask.
-
To this solution, add this compound (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the N-cyano-O-phenylisourea intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of Dihydropyrimidine and Imidazolidinone Derivatives
This protocol outlines the cyclization step to form the final products.
Materials:
-
N-cyano-O-phenylisourea intermediate from Protocol 1
-
Benzyl aspartate (or other suitable amino acid ester)
-
Solvent (as used in Protocol 1)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To the solution containing the N-cyano-O-phenylisourea intermediate, add benzyl aspartate (1 equivalent).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains a mixture of the dihydropyrimidine and imidazolidinone products.
-
Purify the products using column chromatography on silica gel.
-
Characterize the purified products using spectroscopic methods (NMR, IR, Mass Spectrometry).
Logical Relationship of Reaction Steps
The following diagram illustrates the logical progression from starting materials to the final heterocyclic products.
Caption: Logical flow of the synthetic process.
Limitations and Considerations
It is important to note that the synthesis of certain target molecules, such as pyrimidine isonucleosides, may be challenging due to steric hindrance from the sugar moiety. Researchers should consider the steric bulk of both the carbocyclic sugar analogue and the second nucleophile when designing their synthetic strategy. The ratio of the dihydropyrimidine to the imidazolidinone product may also vary depending on the specific reactants and reaction conditions used.
Conclusion
This compound serves as a valuable reagent for the synthesis of novel heterocyclic compounds derived from carbohydrates. The methodologies described provide a foundation for the creation of carbocyclic nucleoside analogues, which are of significant interest in the development of new therapeutic agents. While challenges such as steric hindrance need to be considered, this synthetic approach offers a unique pathway to expand the chemical space of carbohydrate-based molecules.
Application Notes and Protocols for the Synthesis of N-Cyanoguanidines using Diphenyl N-Cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyanoguanidines are valuable structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds, including potent antagonists for receptors implicated in pain and inflammation. Diphenyl N-cyanocarbonimidate has emerged as a versatile reagent for the synthesis of these important compounds, offering a reliable and modular approach. This document provides detailed application notes and protocols for the synthesis of N-cyanoguanidines utilizing this compound, tailored for researchers in both academic and industrial settings.
The synthetic strategy involves a sequential, two-step, one-pot reaction. Initially, this compound reacts with a primary or secondary amine to yield an N-cyano-O-phenylisourea intermediate. This stable intermediate is then treated with a second amine, which displaces phenol to afford the final N-cyanoguanidine product. This methodology allows for the facile introduction of diverse substituents on the guanidine core, making it a powerful tool for the generation of compound libraries for drug discovery.
Reaction Principle
The synthesis of N-cyanoguanidines from this compound proceeds through a two-step nucleophilic substitution pathway.
Step 1: Formation of the N-Cyano-O-phenylisourea Intermediate
In the first step, a primary or secondary amine (Nucleophile 1) attacks the electrophilic carbon of this compound. This results in the displacement of one phenoxy group to form a stable N-cyano-O-phenylisourea intermediate.
Step 2: Formation of the N-Cyanoguanidine
The second step involves the addition of a different primary or secondary amine (Nucleophile 2) to the reaction mixture. This amine attacks the same carbon center of the N-cyano-O-phenylisourea intermediate, leading to the displacement of the remaining phenol molecule and the formation of the desired N-cyanoguanidine.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-cyanoguanidines using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Substituted N'-Cyanoguanidines
This protocol outlines the synthesis of an N-cyanoguanidine from this compound and two different amines.
Materials:
-
This compound
-
Primary or secondary amine (Amine 1)
-
Primary or secondary amine (Amine 2)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (optional, but recommended)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the N-Cyano-O-phenylisourea Intermediate a. To a solution of this compound (1.0 eq) in anhydrous solvent (e.g., DCM) in a round-bottom flask, add the first amine (Amine 1, 1.0-1.2 eq) dropwise at room temperature with stirring. b. Stir the reaction mixture at room temperature for 1-3 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
Step 2: Formation of the N-Cyanoguanidine a. To the reaction mixture containing the N-cyano-O-phenylisourea intermediate, add the second amine (Amine 2, 1.0-1.5 eq). b. Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction time will depend on the nucleophilicity of the second amine. c. Monitor the disappearance of the intermediate and the formation of the product by TLC.
-
Work-up and Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol mixtures) to afford the pure N-cyanoguanidine.
Data Presentation
The following table summarizes representative data for the synthesis of N-cyanoguanidines. Please note that these are generalized examples, and actual yields will vary depending on the specific substrates and reaction conditions used.
| Entry | Amine 1 (R1R2NH) | Amine 2 (R3R4NH) | Product (N-Cyanoguanidine) | Typical Yield (%) |
| 1 | Benzylamine | Methylamine | N-Benzyl-N'-cyano-N''-methylguanidine | 70-85 |
| 2 | Aniline | Diethylamine | N-Phenyl-N'-cyano-N'',N''-diethylguanidine | 65-80 |
| 3 | Cyclohexylamine | Benzylamine | N-Cyclohexyl-N'-cyano-N''-benzylguanidine | 75-90 |
| 4 | Piperidine | Isopropylamine | 1-(N'-Cyano-N''-isopropylguanidino)piperidine | 60-75 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-cyanoguanidines.
Caption: General workflow for the synthesis of N-cyanoguanidines.
Signaling Pathway Context
N-cyanoguanidines are often precursors to compounds that modulate specific signaling pathways. For instance, they are used to synthesize P2X7 receptor antagonists, which are involved in inflammation and pain signaling. The diagram below illustrates a simplified, hypothetical signaling pathway where a drug derived from an N-cyanoguanidine might act.
Caption: Hypothetical signaling pathway inhibited by an N-cyanoguanidine derivative.
Application Notes and Protocols: Esterification Utilizing Diphenyl N-Cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl N-cyanocarbonimidate is a versatile reagent primarily employed in the synthesis of heterocyclic compounds. Its typical reactivity involves a sequential addition of two nucleophiles. The initial reaction with a nucleophile, such as an alcohol, leads to the formation of an N-cyano-O-phenylisourea intermediate.[1] This intermediate can then be reacted with a second nucleophile to construct various heterocyclic systems.[1] While not a standard coupling agent for direct esterification of carboxylic acids, its ability to react with alcohols to form activated isourea intermediates suggests a potential, albeit not widely documented, application in ester synthesis.
This document provides an overview of the known reactivity of this compound with alcohol functionalities and presents a hypothetical protocol for its use as a coupling agent in the esterification of carboxylic acids. The provided methodologies are based on the established chemistry of this reagent and general principles of organic synthesis.
Data Presentation
The direct use of this compound for the primary purpose of ester synthesis is not well-documented in the reviewed literature. However, its reaction with an alcohol moiety within an amino acid ester to form an O-phenylisourea intermediate has been reported. The conditions for this transformation are summarized below.
Table 1: Reaction Conditions for the Formation of an O-Phenylisourea Intermediate
| Reactants | Reagent | Solvent | Temperature | Time | Yield | Reference |
| L-phenylalanine benzyl ester, N-methyl benzylamine | This compound | THF | Boiling | N/A | 56% | [1] |
Note: The reported yield is for the subsequent guanidine formation, with the O-phenylisourea as an intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-Cyano-O-Phenylisourea Intermediate from an Alcohol (Documented Application)
This protocol is based on the reactivity described for the synthesis of heterocyclic compounds.[1]
Materials:
-
Alcohol-containing substrate
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol-containing substrate in the chosen anhydrous solvent.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting N-cyano-O-phenylisourea intermediate can then be used in a subsequent step, for example, by reacting it with a second nucleophile to displace the phenol and form a heterocyclic ring.[1]
Protocol 2: Hypothetical Protocol for Direct Esterification of a Carboxylic Acid
This proposed protocol is based on the principle of activating a carboxylic acid with this compound to form a reactive intermediate, which is then intercepted by an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, for activation of the carboxylic acid)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
If desired, add an organic base (1.0 - 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.1 - 1.3 equivalents) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for the formation of the activated intermediate.
-
Add the alcohol (1.0 - 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Visualizations
Caption: Hypothetical workflow for ester synthesis.
Caption: Proposed reaction mechanism.
References
Application Notes and Protocols for the Preparation of Oxadiazoles with Diphenyl N-Cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 1,3,4-oxadiazole scaffold, in particular, is a common motif in drug discovery as it can act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. While numerous synthetic routes to 1,3,4-oxadiazoles have been established, this document focuses on a proposed methodology utilizing Diphenyl N-cyanocarbonimidate as a key reagent.
This compound is a versatile reagent in heterocyclic synthesis, although its application for the direct synthesis of oxadiazoles is not widely documented in readily available literature. Based on its known reactivity, a plausible reaction pathway involves the reaction of an acylhydrazide with this compound to form an intermediate that subsequently cyclizes to the desired 2,5-disubstituted-1,3,4-oxadiazole. This proposed method offers a potential alternative to more conventional methods, such as the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.
These application notes provide a proposed protocol for this novel synthesis, alongside detailed protocols for established methods for comparison. Quantitative data from these established methods are summarized to provide a baseline for reaction efficiency.
Proposed Synthesis of 1,3,4-Oxadiazoles using this compound
The proposed reaction pathway involves the nucleophilic attack of the terminal nitrogen of an acylhydrazide onto the central carbon of this compound. This is followed by an intramolecular cyclization with the elimination of phenol and cyanourea or related byproducts to form the stable 1,3,4-oxadiazole ring.
Caption: Proposed reaction pathway for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocol (Proposed)
Materials:
-
Acylhydrazide (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the acylhydrazide in the chosen anhydrous solvent under an inert atmosphere, add this compound portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Established Methods for 1,3,4-Oxadiazole Synthesis
For comparative purposes and to provide researchers with validated protocols, two common methods for the synthesis of 1,3,4-oxadiazoles are detailed below.
Method 1: Dehydrative Cyclization of N,N'-Diacylhydrazines
This is a widely used method involving the cyclization of a 1,2-diacylhydrazine intermediate using a dehydrating agent.
Protocol:
-
Synthesis of N,N'-Diacylhydrazine: React an acylhydrazide (1.0 eq) with an acid chloride (1.0 eq) in a suitable solvent like pyridine or DCM at 0 °C to room temperature. The resulting diacylhydrazine can be isolated by filtration or extraction.
-
Cyclization: To the N,N'-diacylhydrazine (1.0 eq) in a suitable solvent (e.g., phosphorus oxychloride, POCl₃, can act as both solvent and reagent), add the dehydrating agent (e.g., POCl₃, thionyl chloride (SOCl₂), or polyphosphoric acid (PPA)).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3,4-oxadiazole.
Method 2: Oxidative Cyclization of Acylhydrazones
This method involves the formation of an acylhydrazone from an acylhydrazide and an aldehyde, followed by oxidative cyclization.
Protocol:
-
Synthesis of Acylhydrazone: Condense an acylhydrazide (1.0 eq) with an aldehyde (1.0 eq) in a solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid). Reflux the mixture for a few hours. The product often precipitates upon cooling and can be collected by filtration.
-
Oxidative Cyclization: Dissolve the acylhydrazone (1.0 eq) in a suitable solvent (e.g., DCM or acetic acid). Add an oxidizing agent such as (diacetoxyiodo)benzene (DIB), N-bromosuccinimide (NBS), or iodine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate if iodine was used) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for established methods of 1,3,4-oxadiazole synthesis, as specific data for the this compound method is not available in the literature. This data can serve as a benchmark for evaluating the efficiency of the proposed method.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dehydrative Cyclization of Diacylhydrazines | N,N'-Diacylhydrazine, POCl₃ | POCl₃ | Reflux | 2 - 8 | 70 - 95 |
| Dehydrative Cyclization of Diacylhydrazines | N,N'-Diacylhydrazine, SOCl₂ | Toluene | Reflux | 3 - 6 | 65 - 90 |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazone, (Diacetoxyiodo)benzene | DCM | Room Temp | 1 - 4 | 75 - 98 |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazone, Iodine, K₂CO₃ | DMSO | 100 | 0.5 - 2 | 80 - 95 |
Experimental Workflow
The general workflow for the synthesis and purification of 1,3,4-oxadiazoles is outlined below.
Caption: General experimental workflow for oxadiazole synthesis.
Conclusion
The proposed synthesis of 1,3,4-oxadiazoles using this compound presents a potentially novel and efficient route to this important class of heterocyclic compounds. While this specific application requires experimental validation, the provided protocol, based on established chemical principles, offers a solid starting point for researchers. The detailed protocols for well-established methods and the comparative data table serve as valuable resources for any drug development professional working on the synthesis of oxadiazole derivatives. The versatility of the oxadiazole core in medicinal chemistry warrants the exploration of new synthetic methodologies to expand the chemical space for drug discovery.
Applications of Diphenyl N-Cyanocarbonimidate in Medicinal Chemistry: Synthesis of Anthelmintic Agents
Introduction
Diphenyl N-cyanocarbonimidate is a versatile reagent in organic synthesis, primarily utilized as a one-carbon electrophile for the construction of various heterocyclic scaffolds.[1] In medicinal chemistry, its most notable application is in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities, including anthelmintic properties.[2][3] This reagent facilitates a cyclization reaction with substituted o-phenylenediamines to yield 2-cyanamidobenzimidazoles, which are potent inhibitors of tubulin polymerization in parasites.[2][4][5]
Application Note: Synthesis of Anthelmintic 2-Cyanamidobenzimidazoles
This compound serves as a key reagent in the synthesis of 2-cyanamidobenzimidazoles, a class of compounds investigated for their anthelmintic activity. The reaction proceeds through an N-cyano-O-phenylisourea intermediate, which then undergoes cyclization to form the benzimidazole ring system.
General Reaction Scheme:
The synthesis involves a two-step process. First, this compound reacts with an o-phenylenediamine at one of the amino groups to form an N-phenyl-N'-cyano-O-phenylisourea intermediate. This intermediate then undergoes intramolecular cyclization, with the elimination of phenol, to yield the final 2-cyanamidobenzimidazole product.
Biological Activity
Table 1: Anthelmintic Activity of Representative Benzimidazole Derivatives
| Compound | Target Parasite | Activity Metric | Value |
| Mebendazole | Nematospiroides dubius (mouse) | ED50 | 8.6 mg/kg |
| Fenbendazole | Haemonchus contortus (sheep) | LD100 | 5.0 mg/kg |
| Albendazole | Trichinella spiralis (rat) | ED50 | 0.5 mg/kg |
Note: This data is representative of the benzimidazole class of anthelmintics and is provided for context. Specific activity data for 2-cyanamidobenzimidazoles synthesized via this compound is not available in the provided search results.
Experimental Protocols
Protocol 1: General Synthesis of 2-Cyanamidobenzimidazoles
This protocol is a generalized procedure based on the reaction of N-cyano-O-phenylisourea intermediates with o-phenylenediamines.[2]
Materials:
-
This compound
-
Substituted o-phenylenediamine
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Phenol (for monitoring reaction completion)
Procedure:
-
Formation of the N-cyano-O-phenylisourea intermediate:
-
Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere.
-
Add an equimolar amount of the substituted o-phenylenediamine to the solution.
-
Stir the reaction mixture at room temperature and monitor the formation of the intermediate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Cyclization to 2-Cyanamidobenzimidazole:
-
Upon formation of the intermediate, gently heat the reaction mixture to facilitate intramolecular cyclization.
-
Monitor the reaction for the disappearance of the intermediate and the formation of the product, as well as the elimination of phenol.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-cyanamidobenzimidazole.
-
Protocol 2: Synthesis of this compound
This is a general protocol for the synthesis of the reagent itself.[2]
Materials:
-
Diphenylcarbodiimide
-
Cyanogen chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve diphenylcarbodiimide in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under a fume hood.
-
Cool the solution in an ice bath.
-
Slowly bubble cyanogen chloride gas through the solution or add a solution of cyanogen chloride in the same solvent dropwise.
-
Maintain the reaction at a low temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully remove the excess cyanogen chloride by purging with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a white to off-white solid.
Visualizations
Caption: Synthetic pathway for 2-cyanamidobenzimidazoles.
Caption: Signaling pathway of benzimidazole anthelmintics.
References
- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenyl N-Cyanocarbonimidate Reactions
Welcome to the Technical Support Center for Diphenyl N-Cyanocarbonimidate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile reagent primarily used in the synthesis of various heterocyclic compounds, such as N-substituted 2-amino-4H-3,1-benzoxazines, cyanoguanidine derivatives, and oxadiazoles. It serves as a one-carbon equivalent for the sequential addition of two nucleophiles, leading to the formation of a diverse range of cyclic structures.
Q2: What is the general reaction mechanism when using this compound?
The reaction typically proceeds through the formation of an N-cyano-O-phenylisourea intermediate. This occurs when the first nucleophile attacks the central carbon of the this compound. Subsequently, a second nucleophile displaces the remaining phenoxy group, leading to an intermediate that spontaneously cyclizes to form the desired heterocyclic product.
Q3: What are the critical parameters to control for improving the yield of my reaction?
Key parameters to optimize include the choice of solvent, reaction temperature, the nature and stoichiometry of the nucleophiles, and the presence of any catalysts. Ensuring anhydrous (dry) reaction conditions is also crucial, as this compound and its intermediates can be sensitive to moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides actionable solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the nucleophile: The attacking amine or other nucleophile may not be sufficiently reactive. 2. Steric hindrance: Bulky substituents on the nucleophile or substrate can impede the reaction. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Low reaction temperature: The reaction may require more energy to proceed at an adequate rate. | 1. Increase nucleophilicity: If using an amine, consider using a stronger, non-nucleophilic base to deprotonate it first. 2. Increase reaction temperature: Gradually increase the temperature while monitoring for potential side product formation. 3. Solvent screening: Test a range of aprotic solvents such as acetonitrile, THF, or DMF. For some reactions, protic solvents like propan-2-ol have been used successfully. 4. Catalyst addition: Consider adding a Lewis acid catalyst to activate the this compound. |
| Formation of Multiple Products | 1. Side reactions of the isourea intermediate: The intermediate may be undergoing undesired secondary reactions. 2. Presence of impurities: Impurities in the starting materials or solvents can lead to byproducts. 3. Over-reaction: The desired product may be reacting further under the reaction conditions. | 1. Lower the reaction temperature: This can help to slow down or prevent side reactions. 2. Purify starting materials: Ensure all reactants and solvents are of high purity. 3. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the reaction progress and stop it once the desired product is formed and before significant byproducts appear. |
| Difficulty in Product Purification | 1. Product is highly polar: The product may have a high affinity for the stationary phase during chromatography. 2. Contamination with phenol: Phenol is a byproduct of the reaction and can be difficult to separate. 3. Unreacted starting materials: Incomplete conversion will lead to a mixture that is challenging to purify. | 1. Alternative purification methods: Consider reverse-phase chromatography for highly polar products. Recrystallization from a suitable solvent system can also be effective. 2. Aqueous wash: During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic phenol. 3. Optimize reaction conditions for full conversion: Refer to the "Low or No Product Yield" section to drive the reaction to completion. |
| Inconsistent Results/Poor Reproducibility | 1. Moisture sensitivity: this compound and its intermediates can be sensitive to moisture, leading to hydrolysis. 2. Variability in reagent quality: The purity of starting materials can differ between batches. | 1. Ensure anhydrous conditions: Dry all glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity reagents: Source reagents from a reliable supplier and check their purity before use. |
Experimental Protocols
High-Yield Synthesis of 3-Amino-5-phenoxy-1H-1,2,4-triazole
This protocol describes the reaction of this compound with hydrazine to yield 3-amino-5-phenoxy-1H-1,2,4-triazole. A reported yield for this reaction is approximately 59.5%.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Propan-2-ol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous propan-2-ol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure triazole.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a generic reaction involving this compound, based on general principles of organic synthesis.
| Solvent | Dielectric Constant (ε) | General Effect on Reaction Rate | Potential Issues |
| Dichloromethane (DCM) | 9.1 | Moderate | Low boiling point, may require sealed tube for higher temperatures. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Can form peroxides; should be freshly distilled. |
| Acetonitrile | 37.5 | Can accelerate reactions involving polar intermediates. | Higher boiling point, can be harder to remove. |
| Propan-2-ol | 19.9 | Can act as a proton source, which may be beneficial or detrimental depending on the specific reaction. | May participate in side reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, good for reactions requiring high temperatures. | Can be difficult to remove completely; potential for decomposition at high temperatures. |
Visualizations
General Experimental Workflow
Caption: A generalized workflow for conducting reactions with this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and address causes of low reaction yield.
References
Troubleshooting incomplete coupling in peptide synthesis with Diphenyl N-cyanocarbonimidate.
Topic: Troubleshooting Incomplete Coupling in Peptide Synthesis with Diphenyl N-cyanocarbonimidate
Disclaimer: The use of this compound as a coupling reagent in peptide synthesis is not a widely documented or standard procedure. The following troubleshooting guide and protocols are based on established principles of peptide chemistry and the known reactivity of N-cyanocarbonimidates. These are intended for investigational purposes and may require significant optimization.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in peptide coupling?
A1: this compound is proposed to act as a carboxylic acid activator. The reaction is initiated by the nucleophilic attack of the carboxylate group of an N-protected amino acid on the central carbon of this compound. This results in the formation of a highly reactive N-cyano-O-phenylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of the second amino acid or peptide chain, leading to the formation of the peptide bond and the release of phenol and N-cyanourea as byproducts.
Q2: What are the potential advantages of using this compound?
A2: While not extensively studied for this application, potential advantages could include mild reaction conditions and the formation of a highly reactive intermediate that may facilitate coupling in certain contexts. However, these potential benefits need to be weighed against the lack of established protocols and potential for side reactions.
Q3: What are the primary concerns when using this compound?
A3: The primary concerns include the potential for side reactions, such as racemization of the activated amino acid, and the lack of optimized, reliable protocols. The stability of the N-cyano-O-phenylisourea intermediate and its susceptibility to side reactions are key areas for investigation.
Q4: How can I monitor the progress of the coupling reaction?
A4: The completion of the coupling reaction can be monitored using standard techniques for solid-phase peptide synthesis. The most common method is the Kaiser test (or ninhydrin test), which detects the presence of free primary amines on the resin. A positive test (blue/purple beads) indicates incomplete coupling, while a negative test (yellow/colorless beads) suggests the reaction is complete. For solution-phase synthesis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the dipeptide product.
Troubleshooting Guide: Incomplete Coupling
This guide addresses common issues of incomplete coupling when using this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Insufficient Activation: The N-cyano-O-phenylisourea intermediate may not be forming efficiently. | • Increase the equivalents of this compound (e.g., from 1.2 to 1.5 or 2.0 eq.).• Ensure the N-protected amino acid is fully dissolved and available for reaction.• Pre-activate the N-protected amino acid with this compound for a short period (e.g., 5-10 minutes) before adding the amine component. |
| Steric Hindrance: Bulky amino acid residues (e.g., Val, Ile, Aib) can hinder the approach of the activated amino acid.[1] | • Increase the reaction time (e.g., from 2 hours to 4-6 hours or overnight).• Perform a "double coupling" by repeating the coupling step with fresh reagents. | |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminus. | • Change the solvent to a more disruptive one, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).• Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), monitoring for potential side reactions. | |
| Presence of Side Products | Racemization: The activated N-cyano-O-phenylisourea intermediate may be prone to racemization, especially with prolonged activation times or in the presence of a strong base.[2] | • Minimize the pre-activation time.• Consider the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).• Use a weaker, non-nucleophilic base for carboxylate activation if needed. |
| Guanidinylation of the N-terminus: The cyano group of the reagent or byproducts might react with the free amine of the peptide chain. | • Use a minimal excess of this compound.• Ensure rapid and efficient coupling to consume the activated intermediate. | |
| Reagent Instability | Hydrolysis of this compound: The reagent can be sensitive to moisture. | • Ensure all solvents and reagents are anhydrous.• Store this compound in a desiccator. |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis (Investigational)
This protocol outlines a general procedure for the synthesis of a dipeptide in solution using this compound.
-
Activation of the N-protected Amino Acid:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add this compound (1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the N-cyano-O-phenylisourea intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-protected amino acid (1.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Add the solution containing the activated N-protected amino acid to the C-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step (Investigational)
This protocol describes a single coupling cycle on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes.
-
Drain the solvent.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Coupling with this compound:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.) and this compound (3.0 eq.) in DMF.
-
Optionally, add a racemization suppressant such as HOBt (3.0 eq.).
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free amines.
-
If the test is negative, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
If the test is positive, consider a second coupling.
-
Visualizations
Caption: Proposed workflow for peptide coupling using this compound.
Caption: Decision-making flowchart for troubleshooting incomplete peptide coupling.
References
Technical Support Center: Minimizing Racemization in Diphenyl N-Cyanocarbonimidate-Mediated Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing racemization during peptide coupling reactions mediated by Diphenyl N-cyanocarbonimidate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction. In peptide synthesis, this results in the conversion of a pure L-amino acid into a mixture of L- and D-enantiomers. The incorporation of even small amounts of a D-amino acid can significantly alter the three-dimensional structure, biological activity, and potential immunogenicity of the final peptide product.
Q2: What is the primary mechanism of racemization in this compound-mediated couplings?
A2: While direct studies on this compound are limited, the mechanism is understood to proceed through the formation of a reactive N-cyano-O-phenylisourea intermediate upon reaction with the carboxylic acid of the N-protected amino acid. This intermediate, similar to the O-acylisourea intermediate in carbodiimide couplings, is susceptible to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this planar ring, resulting in a mixture of the desired L-peptide and the undesired D-diastereomer. A secondary, less common pathway is the direct enolization of the activated amino acid, which is also base-catalyzed.
Q3: Which factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization:
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Base: The strength, concentration, and steric hindrance of the base used can dramatically affect the rate of proton abstraction from the oxazolone intermediate.[1][2]
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Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
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Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.
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Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1]
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Steric Hindrance: The steric bulk of both the coupling reagent and the amino acid side chains can affect the rate of the desired coupling reaction versus the rate of racemization.
Q4: Can I use additives like HOBt or Oxyma with this compound?
A4: Yes, the use of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended.[1][2][3][4][5] These additives react with the highly reactive N-cyano-O-phenylisourea intermediate to form a more stable active ester that is less prone to racemization. This strategy minimizes the concentration of the problematic oxazolone intermediate.[5]
Troubleshooting Guide: High Racemization Detected
If you have confirmed high levels of your undesired diastereomer via chiral HPLC or other analytical methods, consult the following guide to identify and resolve potential causes.
| Symptom | Potential Cause | Recommended Solution |
| High D-isomer content in final product | Strong, non-sterically hindered base used (e.g., triethylamine). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base.[1][2] |
| Elevated reaction temperature. | Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the N-protected amino acid with this compound before adding the amine component. Ideally, add the amine component shortly after the activating agent.[1] | |
| Absence of a racemization-suppressing additive. | Incorporate an effective additive like HOBt or Oxyma into your coupling protocol. These are crucial for minimizing racemization with activating agents like this compound.[1][2][3][4][5] | |
| Highly polar solvent. | Consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF) to potentially reduce the rate of racemization, while ensuring all reactants remain in solution. | |
| Incomplete reaction and high racemization | Steric hindrance from bulky amino acid side chains. | Increase the reaction time at a low temperature. Consider a "double coupling" where the coupling step is repeated with fresh reagents. For extremely difficult couplings, a more potent activating agent in combination with a racemization suppressant might be necessary. |
Data Presentation: Comparison of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D-Isomer Formation (Model Peptide) | Reference |
| None | DIC | High (variable) | General Knowledge |
| HOBt | DIC | 9.3% | [4] |
| Oxyma | DIC | 1.1% | [4] |
| HOAt | DIC | Lower than HOBt | General Knowledge |
Note: The level of racemization is highly dependent on the specific amino acids being coupled, the base, solvent, and temperature. The data above is for illustrative purposes.
Experimental Protocols
General Protocol for Low-Racemization Peptide Coupling using this compound
This protocol provides a general framework for minimizing racemization. Optimization for specific amino acid couplings is recommended.
Materials:
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N-protected amino acid
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Amino acid or peptide ester (amine component)
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This compound
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Racemization suppressing additive (e.g., HOBt or Oxyma)
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Weak or sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine)
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Anhydrous, non-polar solvent (e.g., Dichloromethane or a DCM/DMF mixture)
Procedure:
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and the racemization suppressing additive (1.1 equivalents) in the anhydrous solvent.
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Cooling: Cool the solution to 0°C in an ice bath.
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Activation: Add this compound (1.05 equivalents) to the cooled solution and stir for 5-10 minutes.
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Amine Addition: In a separate flask, dissolve the amine component (1.0 equivalent) in the anhydrous solvent and add the base (1.0-2.0 equivalents).
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Coupling: Slowly add the amine solution to the activated amino acid solution at 0°C.
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Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
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Work-up: Proceed with standard aqueous work-up and purification procedures.
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Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Proposed Racemization Pathway in this compound Couplings
Caption: Proposed mechanism of racemization via the oxazolone pathway.
References
Common side reactions and byproducts of Diphenyl N-cyanocarbonimidate.
Welcome to the Technical Support Center for Diphenyl N-cyanocarbonimidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in organic synthesis. Its primary applications include the preparation of N-substituted 2-amino-4H-3,1-benzoxazines, cyanoguanidine derivatives, and oxadiazoles. It serves as a versatile building block for creating complex heterocyclic structures.
Q2: What are the main stability concerns with this compound?
This compound is sensitive to moisture and elevated temperatures. Exposure to water can lead to hydrolysis, while high temperatures can cause decomposition. It is crucial to store the reagent in a cool, dry place under an inert atmosphere to maintain its stability and reactivity.
Q3: What are the common side reactions observed when using this compound?
The most common side reactions involve hydrolysis due to the presence of moisture, and reactions with nucleophiles leading to the formation of undesired byproducts. The intermediate N-cyano-O-phenylisourea can also undergo further reactions, including cyclization or decomposition, depending on the reaction conditions and the substrates involved.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the reagent is fresh and has been stored properly under anhydrous and cool conditions. - Perform a purity check (e.g., by melting point or NMR) before use. |
| Incomplete Reaction | - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product. - Use a slight excess of this compound or the nucleophile, depending on the reaction. |
| Side Reactions | - Strictly maintain anhydrous conditions by using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature. High temperatures can promote side reactions and decomposition.[2] - Choose an appropriate solvent. Aprotic solvents are generally preferred. |
| Steric Hindrance | - If the nucleophile is sterically hindered, consider using a less hindered derivative if possible. - The reaction of this compound with sterically hindered secondary amines has been observed to give poor yields.[1] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound or Intermediates | - Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial. - Work up the reaction under anhydrous conditions if possible. Minimize exposure to aqueous solutions during extraction. |
| Formation of N-cyano-O-phenylisourea Intermediate | - The N-cyano-O-phenylisourea intermediate is often stable and can be isolated.[1][3][4] - To promote the desired subsequent reaction, the addition of a second nucleophile or a change in reaction conditions (e.g., heating) may be necessary to facilitate the displacement of the phenoxy group.[1] |
| Decomposition of Product | - If the desired product is thermally labile, avoid high reaction temperatures and prolonged reaction times. - Purify the product using methods suitable for sensitive compounds, such as column chromatography at low temperatures. |
Common Side Reactions and Byproducts
The reactivity of this compound can lead to several side reactions and byproducts, particularly when reaction conditions are not optimal.
Hydrolysis
The presence of water can lead to the hydrolysis of this compound, ultimately forming diphenyl carbonate and cyanamide. The intermediate N-cyano-O-phenylisourea is also susceptible to hydrolysis.[1]
Reaction Pathway for Hydrolysis:
Figure 1: Proposed hydrolysis pathway of this compound.
Reactions with Nucleophiles
The reaction of this compound with nucleophiles proceeds via the formation of an N-cyano-O-phenylisourea intermediate. The fate of this intermediate determines the final product distribution.
General Reaction Scheme:
Figure 2: General reaction pathway with nucleophiles.
Quantitative Data on Side Product Formation (Illustrative)
While specific quantitative data is highly dependent on the exact reaction conditions and substrates, the following table provides an illustrative summary of potential byproduct formation based on qualitative observations from the literature.
| Nucleophile | Desired Product | Potential Byproducts | Factors Favoring Byproduct Formation |
| Primary Amines | N,N'-disubstituted-N''-cyanoguanidines | Unreacted N-cyano-O-phenylisourea, Diphenyl carbonate | Steric hindrance, low temperature, presence of moisture. |
| Secondary Amines | N,N,N'-trisubstituted-N''-cyanoguanidines | Low yields of the desired product are common due to steric hindrance.[1] | Steric bulk of the amine. |
| Alcohols | O-alkyl-N-cyano-O',O''-diphenylisourea | Limited information available, but hydrolysis byproducts are possible. | Presence of water. |
| Water (Hydrolysis) | - | Diphenyl carbonate, Cyanamide | Acidic or basic conditions, elevated temperature.[1] |
Experimental Protocols
General Procedure for the Synthesis of N-cyano-O-phenylisoureas
This protocol is a general guideline for the reaction of this compound with a primary amine to form the corresponding N-cyano-O-phenylisourea intermediate.
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Preparation: Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Nucleophile: To the stirred solution, add the primary amine (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
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Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude N-cyano-O-phenylisourea can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.[1][4]
Workflow for N-cyano-O-phenylisourea Synthesis:
Figure 3: Experimental workflow for synthesis.
This technical support center provides a foundational understanding of the common challenges and solutions associated with the use of this compound. For specific applications, further optimization of reaction conditions may be necessary.
References
Optimization of reaction temperature and time for Diphenyl N-cyanocarbonimidate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Diphenyl N-cyanocarbonimidate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is typically synthesized from diphenyl carbonate and cyanamide. The reaction involves the nucleophilic attack of cyanamide on diphenyl carbonate, followed by the elimination of phenol.
Q2: What are the critical parameters to control during the synthesis?
The key parameters to control are reaction temperature, reaction time, and the purity of starting materials. Moisture should be rigorously excluded from the reaction mixture as this compound and the starting materials can be sensitive to hydrolysis.
Q3: What is a suitable solvent for this reaction?
Aprotic solvents such as acetonitrile or dichloromethane are commonly used for this type of synthesis. The choice of solvent can influence reaction rates and solubility of reactants and products.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help in determining the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Purity of diphenyl carbonate and cyanamide is crucial. 2. Presence of Moisture: Starting materials or solvent may contain water, leading to hydrolysis. 3. Suboptimal Reaction Temperature: The reaction may not be proceeding at the chosen temperature. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Ensure starting materials are of high purity. Recrystallize or purify if necessary. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Experiment with a range of temperatures to find the optimum. A stepwise increase in temperature might be beneficial. 4. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. | 1. Attempt the reaction at a lower temperature. 2. Carefully control the stoichiometry of the reactants. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent. 2. Presence of Impurities: Unreacted starting materials or side products can co-crystallize with the product. | 1. If the product is too soluble, consider changing the solvent or using an anti-solvent to induce precipitation. 2. Recrystallization from a suitable solvent system is a common method for purification. Column chromatography may also be employed. |
Experimental Protocol: General Synthesis of this compound
Please note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Materials:
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Diphenyl carbonate
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Cyanamide
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Anhydrous Acetonitrile (or other suitable aprotic solvent)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
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Under a positive pressure of inert gas, charge the flask with diphenyl carbonate and anhydrous acetonitrile.
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Stir the mixture until the diphenyl carbonate is fully dissolved.
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Add cyanamide to the reaction mixture.
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Heat the reaction mixture to a controlled temperature (e.g., reflux) and monitor the progress by TLC.
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent to achieve the desired purity.
Data on Reaction Optimization
While specific, publicly available data on the systematic optimization of reaction temperature and time for the synthesis of this compound is limited, the following table provides a hypothetical framework for how such data could be presented. Researchers should perform their own optimization studies to determine the ideal conditions for their specific setup.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 12 | 45 | 90 |
| 2 | 60 | 24 | 60 | 92 |
| 3 | 80 (Reflux) | 6 | 75 | 95 |
| 4 | 80 (Reflux) | 12 | 85 | 96 |
| 5 | 100 | 4 | 80 | 93 |
Note: The data in this table is illustrative and intended for guidance on experimental design.
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Purification of Products Synthesized with Diphenyl N-Cyanocarbonimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl N-cyanocarbonimidate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of synthesized products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of products synthesized using this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of various heterocyclic compounds. The reaction typically proceeds through an initial N-cyano-O-phenylisourea intermediate, which can then be cyclized to form different heterocycles. Common product classes include:
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N-cyano-O-phenylisoureas
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Dihydro-4(3H)-pyrimidinones
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Imidazolidin-5-ones
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1,2,4-Triazoles
Q2: What are the typical impurities and byproducts in reactions involving this compound?
A2: The primary byproduct of the cyclization step is phenol, which is displaced during ring formation. Other common impurities may include:
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Unreacted this compound.
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Unreacted starting nucleophiles.
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The intermediate N-cyano-O-phenylisourea, if the cyclization is incomplete.
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Side products from reactions with solvents or impurities.
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In cases where ester functionalities are present in the starting materials, unwanted amides can sometimes be formed as byproducts.[1]
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Diastereomers, if chiral centers are present.
Q3: What are the general strategies for purifying products synthesized with this compound?
A3: The choice of purification strategy depends on the properties of the desired product and the nature of the impurities. The most common and effective methods are:
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Chromatography: Silica gel column chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.
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Crystallization: This is an effective method for obtaining highly pure crystalline products. Simple crystallization from a single solvent or a mixed-solvent system can be employed.
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Extraction: Liquid-liquid extraction is a crucial part of the workup to remove water-soluble impurities and the phenol byproduct.
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Fractional Crystallization: This technique can be used to separate mixtures of products, such as diastereomers, based on differences in their solubility.[1]
Troubleshooting Guides
Chromatography Purification
Problem: My compound is streaking on the silica gel column.
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Possible Cause: The sample may be overloaded, or the compound might be too polar for the chosen eluent system. Acidic or basic functional groups on the compound can also interact strongly with the silica gel.
-
Solution:
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Reduce Sample Load: Ensure you are not loading too much crude product onto the column.
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Adjust Solvent Polarity: Increase the polarity of your eluent gradually. A common starting point for many heterocyclic compounds is a mixture of ethyl acetate and hexanes.
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Add a Modifier: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.1-1%) can be beneficial.
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Dry Loading: If the compound has poor solubility in the eluent, consider adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.
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Problem: I am unable to separate my desired product from a persistent impurity.
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Possible Cause: The impurity may have a very similar polarity to your product.
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Solution:
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Optimize Eluent System: Systematically screen different solvent systems. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity of the separation.
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Use a Different Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
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Consider an Alternative Purification Method: If chromatography is ineffective, crystallization or fractional crystallization may be a better option.
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Crystallization Purification
Problem: My compound "oils out" instead of crystallizing.
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Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities that inhibit crystal lattice formation.
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Solution:
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Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your compound.
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Induce Crystallization Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
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Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
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Problem: The purity of my product does not improve after crystallization.
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Possible Cause: The chosen solvent may not be optimal, leading to the co-crystallization of impurities.
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Solution:
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Screen Different Solvents: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
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Perform a Second Crystallization: A second crystallization from a different solvent system can often remove stubborn impurities.
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Pre-purification: Use a quick filtration through a plug of silica gel to remove baseline impurities before proceeding with crystallization.
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Quantitative Data
The following tables summarize purification data for representative compounds synthesized using this compound, based on available literature.
Table 1: Purification of a Dihydropyrimidinone Derivative
| Parameter | Value |
| Compound | 5,6-disubstituted-dihydro-4(3H)-pyrimidinone |
| Purification Method | Chromatography |
| Yield | Varies depending on substituents |
| Purity | High, as determined by NMR |
| Reference | UCL Discovery Thesis |
Table 2: Purification of an Imidazolidinone Derivative
| Parameter | Value |
| Compound | Imidazolidin-5-one |
| Purification Method | Fractional Crystallization |
| Yield | Moderate |
| Purity | High, as determined by NMR and HPLC |
| Reference | UCL Discovery Thesis |
Table 3: Purification of a Pyrimidinone Carboxylic Acid
| Parameter | Value |
| Compound | Dihydro-4(3H)-pyrimidinone-6-carboxylic acid |
| Purification Method | Recrystallization from water |
| Yield | Good |
| Purity | High, as determined by NMR |
| Reference | UCL Discovery Thesis |
Experimental Protocols
General Protocol for Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
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Solvent Selection: Choose a suitable solvent or mixed-solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Logical workflow for troubleshooting purification issues.
References
Dealing with the moisture sensitivity of Diphenyl N-cyanocarbonimidate.
Welcome to the technical support center for Diphenyl N-cyanocarbonimidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this moisture-sensitive reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is highly sensitive to moisture and can degrade upon exposure to atmospheric humidity.[1][2] To maintain its reactivity and integrity, it is crucial to adhere to the following storage and handling guidelines:
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Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][3] It should be kept in a cool, dry, and well-ventilated place, away from sources of moisture.[2]
-
Handling: Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware to prevent hydrolysis. Avoid inhalation of dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Q2: What are the visible signs of degradation of this compound?
A2: The primary degradation pathway for this compound is hydrolysis. While there may not be immediate, dramatic visual changes, you might observe the following:
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Clumping: The initially fine powder may start to form clumps or appear sticky due to moisture absorption.
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Change in Solubility: The degraded material may exhibit different solubility characteristics compared to the pure compound.
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Inconsistent Reaction Performance: The most reliable indicator of degradation is a decrease in reaction yield or the formation of unexpected byproducts. If you observe a decline in the efficiency of your reaction, reagent degradation is a likely cause.
Q3: What are the common impurities or byproducts I might encounter in my reaction?
A3: The most common byproduct resulting from the moisture sensitivity of this compound is diphenyl carbonate, formed from the hydrolysis of the starting material. Additionally, if the intermediate N-cyano-O-phenylisourea is exposed to moisture, it can hydrolyze, leading to the formation of ureas and other side products. In reactions with amines, the presence of water can also lead to the formation of undesired urea byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in the synthesis of guanidines and other heterocyclic compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of this compound: The reagent has been compromised by moisture. | 1. Purchase fresh reagent and store it under an inert atmosphere. 2. Handle the reagent exclusively in a glovebox or under a positive pressure of inert gas. 3. Ensure all solvents and glassware are rigorously dried before use. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | 1. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. 2. If the reaction is sluggish, consider gentle heating, but be cautious of potential side reactions at elevated temperatures. | |
| Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. | 1. Increase the reaction temperature or prolong the reaction time. 2. Consider using a catalyst if applicable to the specific reaction. 3. Use a more polar aprotic solvent to enhance solubility and reaction rate. | |
| Formation of Multiple Products/Byproducts | Presence of Moisture: Water in the reaction mixture is a common culprit, leading to hydrolysis of the starting material or intermediates. | 1. Use anhydrous solvents. Solvents from a freshly opened bottle or dried over molecular sieves are recommended. 2. Dry all glassware in an oven and cool under a stream of inert gas before use. 3. Ensure the amine substrate is dry. |
| Reaction with Secondary Amines: Secondary amines can sometimes be less reactive towards the intermediate N-cyano-O-phenylisourea, leading to side reactions if conditions are not optimized.[1] | 1. Carefully control the stoichiometry of the reactants. 2. Optimize the reaction temperature and time to favor the desired product. | |
| Difficulty in Isolating the Desired Product | Product Solubility: The desired product may be highly soluble in the reaction solvent, making precipitation difficult. | 1. After the reaction is complete, try adding a non-polar solvent to precipitate the product. 2. Use column chromatography for purification if direct precipitation is not feasible. |
| Formation of Isomers: The intermediate N-cyano-O-phenylisourea can exist as a mixture of isomers, which might lead to a complex product mixture.[1] | 1. Characterize the product mixture carefully using techniques like NMR and Mass Spectrometry. 2. Optimize reaction conditions to favor the formation of a single isomer if possible. |
Experimental Protocols
General Protocol for the Synthesis of a Guanidine using this compound
This protocol outlines a general two-step procedure for the synthesis of a cyclic guanidine.
Step 1: Formation of the N-cyano-O-phenylisourea Intermediate
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
To this stirring solution, add the primary amine (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, the N-cyano-O-phenylisourea intermediate can be isolated or used directly in the next step.
Step 2: Cyclization to the Guanidine
-
To the solution containing the N-cyano-O-phenylisourea intermediate, add the second nucleophile (e.g., another amine, 1.0-1.2 equivalents).
-
The reaction mixture may require heating to facilitate the displacement of phenol and subsequent cyclization. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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The product can be isolated by precipitation, extraction, or column chromatography, depending on its physical properties.
Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in understanding the experimental workflow and potential pitfalls, the following diagrams illustrate the key processes.
Caption: Standard experimental workflow for guanidine synthesis.
The following diagram illustrates the reaction mechanism and the points at which moisture can interfere.
Caption: Reaction mechanism and points of moisture interference.
Finally, this troubleshooting logic diagram can help diagnose experimental issues.
Caption: Troubleshooting logic for common experimental issues.
References
Overcoming steric hindrance in reactions with Diphenyl N-cyanocarbonimidate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diphenyl N-cyanocarbonimidate, with a focus on overcoming challenges related to steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly when using sterically hindered substrates.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | High Steric Hindrance: The nucleophile (e.g., a bulky secondary amine or a hindered primary amine like t-butylamine) is too sterically encumbered to approach the electrophilic carbon of the reagent.[1] | 1. Modify Reaction Conditions: - Increase reaction temperature to provide the necessary activation energy. - Prolong the reaction time significantly (monitor by TLC/LCMS). - Use a less sterically demanding solvent that may better solvate the transition state.2. Introduce a Catalyst: - Add a Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) to activate the this compound, making it more susceptible to nucleophilic attack.[2]3. Use an Alternative Reagent: - For highly hindered systems, consider alternative guanidinylating agents known to be more effective with bulky amines, such as certain carbodiimides in the presence of a catalyst or carbamoyl isothiocyanates.[2][3] |
| Formation of Side Products | Decomposition of Reagent: this compound can be sensitive to moisture. | Ensure strictly anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Nucleophilicity of the Amine: The amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), and forcing conditions (high heat) lead to decomposition. | 1. Catalyst Addition: - Lewis acid or other catalysts can enhance the reaction rate under milder conditions. Simple lanthanide amides have been shown to be effective catalysts for the guanylation of aromatic and secondary amines.[2]2. Alternative Synthetic Routes: - Consider multi-step routes that avoid the direct guanidinylation of the weakly nucleophilic amine. | |
| Inconsistent Yields | Variable Reagent Quality: The purity of this compound can affect reactivity. | Use a reagent from a reputable supplier and store it properly in a cool, dry place under an inert atmosphere. |
| Reaction Scale Effects: Heat and mass transfer issues can arise when scaling up the reaction. | When scaling up, re-optimize the reaction conditions, paying attention to stirring efficiency and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with this compound?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of this compound, bulky groups on the incoming nucleophile (amine) can physically block its approach to the reactive center of the reagent. This increases the activation energy of the reaction, leading to slow or failed reactions. For example, highly branched amines like t-butylamine or secondary amines with large substituents often fail to react under standard conditions.[1]
Q2: My primary amine is reacting, but my secondary amine is not. Why is this happening?
A2: Secondary amines are inherently more sterically hindered than primary amines due to the presence of two alkyl/aryl substituents on the nitrogen atom. This additional bulk can be sufficient to prevent the reaction with this compound, which itself has two bulky phenoxy groups. While primary amines may react readily, secondary amines often require more forcing conditions or catalytic activation.[1]
Q3: Are there any catalysts that can help overcome steric hindrance in this reaction?
A3: Yes, Lewis acid catalysts are commonly used to activate electrophiles in reactions with weak or hindered nucleophiles. For guanidinylation reactions, lanthanide triflates such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) have been shown to be effective.[2] These catalysts coordinate to the this compound, increasing its electrophilicity and lowering the energy barrier for the nucleophilic attack by the hindered amine.
Q4: When should I consider using an alternative guanidinylating agent?
A4: You should consider an alternative agent when optimization of reaction conditions (temperature, time, solvent) and the use of catalysts fail to provide a satisfactory yield. For particularly challenging sterically hindered substrates, other classes of reagents may be more suitable.
Q5: Can I use microwave irradiation to promote the reaction with a hindered amine?
A5: Microwave-assisted synthesis can be an effective technique to accelerate slow reactions by rapidly and efficiently heating the reaction mixture. This can sometimes overcome the activation energy barrier imposed by steric hindrance. However, it is important to monitor the reaction closely as the higher temperatures can also lead to decomposition of reactants or products.
Data Presentation
The choice of guanidinylating agent can be critical when dealing with sterically hindered amines. The following table summarizes the performance of various methods for the guanidinylation of a representative hindered secondary amine, di-n-propylamine.
| Guanidinylating Agent | Catalyst/Activator | Conditions | Yield (%) | Reference |
| Carbodiimide | Yb(OTf)₃ | Solvent-free, 80°C, 12h | 92 | [2] |
| Carbodiimide | Lanthanide Amide | Toluene, 80°C, 10h | 98 | [2] |
| Di-Boc-thiourea | Cyanuric Chloride | CH₂Cl₂, rt, 2h | 85 | [2] |
This table illustrates the effectiveness of catalytic methods with alternative reagents for hindered substrates and provides a basis for comparison when troubleshooting reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using this compound
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To a solution of the amine (1.0 mmol) in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 eq).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-cyano-O-phenylisourea intermediate.
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This intermediate can then be reacted with a second nucleophile to displace the phenol and form the final guanidine product.
Protocol 2: Modified Procedure for Sterically Hindered Amines
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To a flame-dried flask under an inert atmosphere, add the sterically hindered amine (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and a Lewis acid catalyst such as Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Add a high-boiling point anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).
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Heat the reaction mixture to 80-110°C.
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Stir the reaction for an extended period (12-48 hours), monitoring progress by TLC or LC-MS.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent (e.g., Ethyl Acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts related to reactions with this compound.
Caption: General experimental workflow for reactions with this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
Caption: Key factors affecting the outcome of guanidinylation reactions.
References
How to avoid the formation of urea byproducts in carbodiimide reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during carbodiimide-mediated coupling reactions, with a focus on avoiding the formation of urea byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind urea byproduct formation in carbodiimide reactions?
A1: In carbodiimide reactions, the carbodiimide (e.g., DCC, EDC) activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form the desired amide bond and a urea byproduct.[1][2] A significant side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea, which halts the desired reaction pathway and can complicate purification.[3][4]
Q2: How do additives like HOBt and NHS help in preventing urea byproduct formation?
A2: Additives such as 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS) act as activating agents. They react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement to the problematic N-acylurea byproduct but is still sufficiently reactive to readily react with an amine to form the desired amide.[1][5] OxymaPure® is another effective, non-explosive alternative to HOBt.[6][7]
Q3: Does the choice of carbodiimide affect the formation and removal of urea byproducts?
A3: Yes, the choice of carbodiimide is crucial as it determines the solubility of the resulting urea byproduct, which significantly impacts the ease of purification.[8][9]
-
DCC (dicyclohexylcarbodiimide) produces dicyclohexylurea (DCU), which is largely insoluble in most common organic solvents and can often be removed by filtration.[8]
-
DIC (diisopropylcarbodiimide) yields diisopropylurea (DIU), which is more soluble in organic solvents, making it suitable for solid-phase peptide synthesis where filtration of a precipitate is not feasible.[8]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble. This allows for easy removal of the byproduct and excess reagent through aqueous extraction.[10][11][12]
Q4: Are there alternatives to carbodiimides for amide bond formation?
A4: Yes, several classes of coupling reagents can be used as alternatives to carbodiimides, often providing higher coupling efficiencies and different byproduct profiles. These include:
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Aminium/Uronium salts: (e.g., HATU, HBTU, HCTU, TBTU, COMU)[6][8] These reagents are particularly useful for challenging couplings, such as those involving sterically hindered amino acids.[8]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive EDC or NHS: Reagents are sensitive to moisture and can degrade.[13] 2. Suboptimal pH: The two steps of the reaction (activation and coupling) have different optimal pH ranges.[14][15] 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates can interfere with the reaction.[13] 4. Hydrolysis of the active intermediate: The O-acylisourea or NHS-ester can hydrolyze in aqueous solutions.[13][14] | 1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation and store them desiccated at -20°C.[13] 2. For the carboxyl activation step (with EDC/NHS), use a pH of 4.5-6.0 (e.g., in MES buffer). For the subsequent amine coupling step, raise the pH to 7.2-8.5 (e.g., with PBS buffer).[14][15] 3. Use non-amine and non-carboxylate buffers. MES buffer is suitable for the activation step, and PBS or borate buffer for the coupling step.[14] 4. Perform the conjugation step promptly after the activation of the carboxyl group.[13] |
| Persistent Urea Byproduct Contamination | 1. Inefficient removal of soluble urea: The urea byproduct of DIC (DIU) or EDC is soluble in many organic solvents and may co-elute with the product during chromatography.[16] 2. Incomplete precipitation of DCU: While largely insoluble, a small amount of DCU may remain in solution.[16] 3. Formation of N-acylurea: This byproduct can have similar polarity to the desired product, making it difficult to separate.[17] | 1. For DIU, consider precipitation by adding a non-polar "anti-solvent" like hexanes or diethyl ether.[16] For the water-soluble EDC byproduct, perform repeated aqueous washes or a dilute acid wash.[18] 2. After the initial filtration of DCU, cool the filtrate to 0°C or colder to encourage further precipitation, followed by a second filtration.[16] 3. Optimize reaction conditions to minimize N-acylurea formation: use additives like HOBt or OxymaPure, consider a less polar solvent if compatible with your substrates, and avoid prolonged reaction times at elevated temperatures.[17] |
| N-acylurea formation despite using HOBt | 1. Insufficient amount of HOBt: An inadequate amount of the additive may not be enough to trap all the O-acylisourea intermediate. 2. Steric hindrance: For particularly bulky amino acids, the reaction of the HOBt-ester with the amine might be slow, allowing for side reactions. 3. Reaction conditions favoring rearrangement: High temperatures or prolonged reaction times can still lead to some degree of rearrangement. | 1. Ensure you are using at least one equivalent of HOBt relative to the carboxylic acid.[5] 2. Consider using a more reactive additive like HOAt or OxymaPure®, which can be more effective for sterically hindered couplings.[7] 3. Perform the reaction at 0°C to room temperature and monitor the reaction progress to avoid unnecessarily long reaction times. |
| Precipitation during the reaction | 1. Protein aggregation: Changes in pH or the addition of reagents can cause protein substrates to precipitate.[14] 2. High concentration of EDC: In some cases, a large excess of EDC can lead to precipitation.[14] | 1. Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange may be necessary.[14] 2. If using a large excess of EDC, try reducing the molar ratio.[14] |
Data Presentation
Table 1: Solubility of Common Carbodiimide Urea Byproducts
| Byproduct | Originating Carbodiimide | Water Solubility | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) |
| Dicyclohexylurea (DCU) | DCC | Insoluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Soluble |
| Diisopropylurea (DIU) | DIC | Limited | Soluble[19] | Soluble[19] | Soluble | Very Soluble[20] |
| 1-ethyl-3-(3-dimethylaminopropyl)urea | EDC | Soluble[10][11] | Insoluble[18] | Insoluble | Soluble | Soluble |
Note: Solubility can be temperature-dependent. "Sparingly Soluble" indicates that while it is largely insoluble, some amount may remain in solution, potentially requiring further purification steps.
Table 2: Comparison of Alternative Coupling Reagents
| Coupling Reagent | Class | Common Byproducts | Removal Strategy | Key Advantages |
| HATU / HBTU | Aminium/Uronium Salt | Tetramethylurea, HOBt/HOAt derivatives | Water-soluble, removed by aqueous workup. | High coupling efficiency, fast reaction rates, low racemization.[8] |
| PyBOP | Phosphonium Salt | Hexamethylphosphoramide (HMPA) from BOP (carcinogenic), Tris(pyrrolidino)phosphine oxide from PyBOP | HMPA is water-soluble. The PyBOP byproduct is also generally removed by aqueous workup. | High coupling efficiency, avoids guanidinylation side reaction of aminium salts.[6][8] |
| COMU | Uronium Salt | Morpholinocarbonyl-based byproducts, OxymaPure® | Water-soluble byproducts, easily removed by aqueous workup.[21] | High reactivity, safer alternative to HOBt/HOAt-based reagents (non-explosive).[6][21] |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling in Solution
This protocol is suitable for coupling a carboxyl-containing molecule to an amine-containing molecule.
Materials:
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Carboxyl-containing molecule
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Amine-containing molecule
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EDC
-
NHS (or Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: PBS, pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the carboxyl-containing molecule is recommended.[13][14]
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing molecule in the Activation Buffer. Add the freshly prepared EDC/NHS solution. Incubate for 15-30 minutes at room temperature.[11][14]
-
Coupling to Amine: Add the amine-containing molecule to the activated carboxyl solution. For optimal results, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.[14][15]
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Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography, or extraction.
Protocol 2: Removal of Dicyclohexylurea (DCU) by Filtration and Precipitation
This protocol is for reactions where DCC is used as the coupling agent.
Materials:
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Crude reaction mixture containing the desired product and DCU
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An appropriate organic solvent in which the product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate, acetonitrile)
-
Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Initial Filtration: If a significant amount of DCU has precipitated during the reaction, filter the reaction mixture through a Büchner funnel to remove the bulk of the solid DCU. Wash the filter cake with a small amount of cold solvent to recover any trapped product.[16]
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure.
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Precipitation: Dissolve the crude residue in a minimal amount of a suitable organic solvent. Cool the solution in an ice bath or freezer for 15-30 minutes to maximize the precipitation of the remaining DCU.[16]
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Second Filtration: Filter the cold suspension to remove the precipitated DCU.
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Product Recovery: The filtrate now contains the desired product with a significantly reduced amount of DCU. Proceed with further purification steps as needed (e.g., column chromatography, crystallization).
Visualizations
Caption: Carbodiimide reaction mechanism showing the desired pathway, side reaction, and additive intervention.
Caption: A decision tree for troubleshooting low yield in EDC/NHS coupling reactions.
Caption: A typical experimental workflow for a two-step EDC/NHS coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. nbinno.com [nbinno.com]
- 11. EDC - Enamine [enamine.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. benchchem.com [benchchem.com]
- 21. merckmillipore.com [merckmillipore.com]
Improving the solubility of reagents for Diphenyl N-cyanocarbonimidate coupling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of reagents for Diphenyl N-cyanocarbonimidate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a coupling reagent used in organic synthesis. It is primarily utilized for the preparation of various heterocyclic compounds, N-cyanoguanidines, and for the modification of peptides.[1] Its mechanism of action involves reacting with nucleophiles to form new chemical bonds.[2][3]
Q2: What are the general solubility characteristics of this compound?
This compound is a white to off-white crystalline powder.[3] It is known to be sparingly soluble in water but soluble in some organic solvents.[3][4]
Q3: In which organic solvents is this compound typically soluble?
Based on available literature and chemical database information, this compound is soluble in Tetrahydrofuran (THF) and propan-2-ol.[2] It is also used in reactions involving dichloromethane and acetonitrile, which suggests at least partial solubility in these solvents.[3]
Q4: What are the ideal storage conditions for this compound to maintain its reactivity and solubility?
To prevent degradation and maintain its efficacy, this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[3] It is sensitive to moisture and should be kept in tightly sealed containers.[3][4] The recommended storage temperature is typically between 2-8°C.[4]
Troubleshooting Guide: Improving Reagent Solubility
This guide addresses common issues related to the solubility of this compound and other reagents during coupling reactions.
Problem 1: this compound does not fully dissolve in the chosen reaction solvent.
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Initial Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent such as THF or propan-2-ol.
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Check Reagent Purity: Impurities can affect solubility. Use a high-purity grade of this compound.
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Ensure Anhydrous Conditions: this compound is moisture-sensitive.[3][4] The presence of water can lead to hydrolysis and the formation of less soluble byproducts. Use anhydrous solvents and dry glassware.
-
-
Advanced Troubleshooting:
-
Gentle Heating: Carefully warm the solvent to aid dissolution. The reaction temperature should not exceed 60°C to prevent thermal decomposition.
-
Sonication: Use an ultrasonic bath to help break up solid particles and enhance solvation.
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Co-solvent System: If the primary solvent is not effective, consider adding a co-solvent. For instance, if your substrate is soluble in a less polar solvent, you might use a mixture of THF and that solvent.
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Change of Solvent: If solubility issues persist, consider switching to an alternative recommended solvent that is compatible with your other reagents.
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Problem 2: The reaction mixture becomes cloudy or a precipitate forms after adding other reagents.
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Possible Causes:
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Formation of an Insoluble Intermediate: The initial product of the reaction between this compound and a nucleophile is an N-cyano-O-phenylisourea intermediate. This intermediate may have different solubility properties than the starting materials and could precipitate from the solution.
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Low Solubility of Other Reagents: Your amine or other nucleophile may have limited solubility in the chosen solvent.
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Temperature Effects: A change in temperature (e.g., cooling after initial dissolution) can cause a dissolved reagent to precipitate.
-
-
Solutions:
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Increase Solvent Volume: Diluting the reaction mixture can sometimes keep all components in solution.
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Solvent Screening: Perform small-scale solubility tests with your specific reagents in a variety of solvents to find the most suitable one for your system.
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Temperature Control: Maintain a constant temperature throughout the reaction, if permissible for the reaction's stability.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | A commonly used solvent for these reactions. |
| Propan-2-ol | Soluble | Documented for use in coupling reactions.[2] |
| Dichloromethane (DCM) | Soluble | Often used in the synthesis of the reagent.[3] |
| Acetonitrile (ACN) | Soluble | Another solvent used in the synthesis of the reagent.[3] |
| Water | Insoluble | The compound is sparingly soluble to insoluble in water.[3][4] |
| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent, often effective for similar coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar solvent, may be useful for very polar substrates. |
Note: "Likely Soluble" is inferred from the solvent's properties and its common use in similar chemical transformations. It is always recommended to perform a small-scale solubility test for your specific application.
Experimental Protocols
Key Experiment: Synthesis of an N-cyano-O-phenylisourea Intermediate
This protocol is adapted from a documented procedure and describes the initial reaction of this compound with an amine.
-
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous propan-2-ol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a stirred solution of the amine in anhydrous propan-2-ol in a round-bottom flask under an inert atmosphere, add this compound (typically in a 1:1 molar ratio to the amine).
-
Heat the resulting mixture to reflux (the boiling point of propan-2-ol, approximately 82°C) and maintain this temperature for the duration of the reaction (e.g., 3-5 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude product, the N-cyano-O-phenylisourea, can then be purified by a suitable method, such as flash chromatography.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for a this compound coupling reaction.
Caption: The mechanism of N-cyano-O-phenylisourea formation.
References
Technical Support Center: Enhancing Diphenyl N-cyanocarbonimidate Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Diphenyl N-cyanocarbonimidate. The focus is on selecting and utilizing catalysts to enhance its reactivity in the synthesis of heterocyclic compounds and other derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What is the likely cause?
A1: Slow reaction rates are often due to either low nucleophilicity of the reacting partner or insufficient electrophilicity of the this compound's central carbon atom. The stability of the phenoxy leaving groups can also contribute to a slower reaction. Catalyst addition is a common strategy to overcome these issues.
Q2: What types of catalysts can be used to enhance the reactivity of this compound?
A2: Both Lewis acids and base catalysts can be effective, depending on the nature of the nucleophile and the reaction conditions.
-
Lewis acids activate the this compound by coordinating to the nitrogen or oxygen atoms, making the central carbon more electrophilic and susceptible to nucleophilic attack.
-
Base catalysts can deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction.
Q3: How do I choose between a Lewis acid and a base catalyst?
A3: The choice depends on the pKa of your nucleophile.
-
For weakly nucleophilic substrates (e.g., anilines with electron-withdrawing groups, certain alcohols), a Lewis acid is generally preferred to activate the electrophile.
-
For nucleophiles that can be readily deprotonated to a more potent form (e.g., phenols, thiols, primary/secondary amines with moderate acidity), a base catalyst is often more effective.
Q4: Can the solvent affect the catalytic efficiency?
A4: Absolutely. The choice of solvent can significantly impact reaction rates and catalyst performance.
-
When using Lewis acid catalysts , aprotic, non-coordinating solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often preferred to prevent solvent competition for the Lewis acid.
-
For base-catalyzed reactions , polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) can be suitable as they can solvate the ions formed.
Q5: What are some common side reactions to watch out for when using catalysts with this compound?
A5: Potential side reactions include:
-
Hydrolysis: this compound is sensitive to moisture, which can be exacerbated by the presence of a catalyst. Ensure anhydrous conditions.
-
Catalyst poisoning: Certain functional groups on the nucleophile or impurities in the starting materials can deactivate the catalyst.
-
Formation of undesired regioisomers: In cases of unsymmetrical nucleophiles, the catalyst might influence the regioselectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Catalyst is inactive or poisoned.2. Insufficient catalyst loading.3. Reaction temperature is too low.4. Poor solubility of reactants or catalyst. | 1. Use a fresh batch of catalyst. Purify starting materials to remove potential catalyst poisons (e.g., sulfur-containing impurities).2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).3. Gradually increase the reaction temperature.4. Choose a solvent in which all components are soluble at the reaction temperature. |
| Formation of multiple products/side reactions | 1. Reaction temperature is too high.2. Catalyst is promoting undesired pathways.3. Presence of water or other reactive impurities. | 1. Lower the reaction temperature.2. Screen different types of catalysts (e.g., a milder Lewis acid or a different base).3. Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in removing the catalyst after the reaction | 1. Catalyst is soluble in the work-up solvent.2. Catalyst has coordinated with the product. | 1. Consider using a solid-supported catalyst for easier filtration.2. During work-up, use an appropriate aqueous wash (e.g., a mild acid or base) to break the coordination and extract the catalyst. |
Catalyst Selection and Performance Data (Illustrative Examples)
The following tables provide hypothetical, yet realistic, data on the effect of different catalysts on a model reaction between this compound and a generic nucleophile (Nu-H).
Table 1: Lewis Acid Catalyst Screening
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | DCM | 25 | 24 | 15 |
| BF₃·OEt₂ | DCM | 25 | 6 | 75 |
| AlCl₃ | DCM | 25 | 4 | 82 |
| Sc(OTf)₃ | DCM | 25 | 5 | 91 |
| ZnCl₂ | DCM | 25 | 8 | 65 |
Table 2: Base Catalyst Screening
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | THF | 25 | 24 | 20 |
| Triethylamine (Et₃N) | THF | 25 | 12 | 55 |
| DBU | THF | 25 | 3 | 95 |
| K₂CO₃ | THF | 25 | 18 | 40 |
| NaH | THF | 25 | 2 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyst Screening
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add the desired anhydrous solvent (e.g., DCM, 0.1 M).
-
Add the nucleophile (1.1 equiv).
-
Add the Lewis acid catalyst (0.1 equiv).
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Base Catalyst Screening
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equiv) and the anhydrous solvent (e.g., THF, 0.1 M).
-
Add the base catalyst (0.1 equiv) and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Catalyst selection workflow for enhancing reactivity.
Caption: General experimental workflow for catalyzed reactions.
Caption: Proposed mechanism for Lewis acid catalysis.
Technical Support Center: Scaling Up Laboratory Synthesis Using Diphenyl N-Cyanocarbonimidate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up laboratory synthesis involving Diphenyl N-cyanocarbonimidate. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges include:
-
Moisture Sensitivity: this compound is sensitive to moisture, which can lead to decomposition and the formation of impurities. Maintaining anhydrous conditions is critical and becomes more challenging on a larger scale.
-
Exothermic Reactions: The reaction of this compound with nucleophiles can be exothermic. Heat dissipation is less efficient in larger reactors, potentially leading to temperature control issues, side reactions, and product degradation.
-
Mixing and Homogeneity: Achieving uniform mixing of reactants is more difficult in large vessels, which can result in localized "hot spots," uneven reaction progress, and reduced yields.
-
Byproduct Formation: On a larger scale, minor side reactions can lead to significant quantities of byproducts, complicating purification and reducing the overall yield and purity of the desired product.
-
Purification: Methods like column chromatography that are feasible at the lab scale may not be practical or economical for large quantities. Developing scalable purification methods such as crystallization or distillation is crucial.
-
Safety: Handling larger quantities of this compound and its potential precursors, such as the highly toxic and volatile cyanogen chloride, requires stringent safety protocols and specialized equipment.[1][2][3][4][5]
Q2: How can I minimize byproduct formation during scale-up?
A2: To minimize byproducts:
-
Maintain Strict Anhydrous Conditions: Use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Precise Temperature Control: Use a reactor with efficient heat transfer and a reliable cooling system to maintain the optimal reaction temperature. Gradual addition of reagents can also help manage exotherms.
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of reactants. On a larger scale, even small deviations can lead to significant byproduct formation.
-
Monitor Reaction Progress: Regularly monitor the reaction using techniques like HPLC or TLC to determine the optimal reaction time and prevent the formation of degradation products from over-incubation.
Q3: What are the recommended purification methods for large-scale synthesis?
A3: For large-scale purification, consider the following:
-
Crystallization: This is often the most effective and economical method for purifying solid products. A systematic approach to solvent screening and optimization of cooling profiles is necessary.
-
Distillation: If the product is a high-boiling liquid or a solid that can be sublimated, vacuum distillation can be an effective purification technique.[6]
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility profiles.
-
Preparative Chromatography: While challenging to scale, modern preparative HPLC systems can handle kilogram quantities of material, though it is generally more expensive than crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | - Improve agitation efficiency in the reactor.- Monitor the reaction progress and extend the reaction time if necessary. |
| Decomposition of the starting material or product due to moisture. | - Ensure all solvents and reagents are rigorously dried.- Maintain a positive pressure of an inert gas throughout the reaction. | |
| Side reactions due to poor temperature control. | - Implement a more efficient cooling system for the reactor.- Control the rate of addition of reagents to manage the exotherm. | |
| Product Purity Issues | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants.- Consider a purification step that specifically removes the starting material. |
| Formation of byproducts from side reactions. | - Re-evaluate and optimize reaction conditions (temperature, solvent, catalyst).- Develop a robust purification protocol, such as multi-step extraction or recrystallization from a different solvent system. | |
| Contamination from the reactor or transfer lines. | - Ensure thorough cleaning of all equipment before use. | |
| Difficulty with Product Isolation/Purification | Product is an oil instead of a solid, making crystallization difficult. | - Attempt to form a solid salt of the product if it has acidic or basic properties.- Explore co-solvents or anti-solvents to induce crystallization. |
| Inefficient separation of product and byproducts by the chosen method. | - Screen a wider range of solvents for crystallization or extraction.- Consider an alternative purification technique (e.g., distillation if the compound is thermally stable). |
Quantitative Data
Table 1: Comparison of Laboratory Scale vs. Scaled-Up Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 70-85% | Yields often decrease on scale-up due to challenges in mixing, heat transfer, and purification.[7] |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times may be needed to ensure complete conversion in larger volumes. |
| Purification Method | Column Chromatography | Crystallization / Distillation | Scalable and cost-effective methods are essential for large quantities. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Solvent usage needs to be optimized for efficiency and cost at a larger scale. |
Experimental Protocols
Laboratory-Scale Synthesis of a Guanidine Derivative from this compound
This protocol describes a representative reaction at the laboratory scale.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound.
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the amine to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Scaled-Up Synthesis of a Guanidine Derivative
This protocol outlines a plausible approach for scaling up the synthesis to the kilogram scale.
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
Procedure:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with this compound and anhydrous acetonitrile.
-
Start the overhead stirrer to ensure good agitation.
-
Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Slowly add the amine via the addition funnel or pump over a period of 1-2 hours, carefully monitoring the internal temperature to ensure it does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-8 hours.
-
Take samples periodically for in-process control (IPC) analysis by HPLC to confirm reaction completion.
-
Once complete, cool the reaction mixture to 0-5 °C to induce crystallization of the product. An anti-solvent may be added if necessary.
-
Filter the solid product using the filtration apparatus.
-
Wash the filter cake with cold, fresh solvent.
-
Dry the product under vacuum at an appropriate temperature.
Visualizations
Caption: General experimental workflow for synthesis using this compound.
Caption: Troubleshooting workflow for common scale-up issues.
References
Validation & Comparative
A Head-to-Head Battle of Coupling Reagents: Diphenyl N-cyanocarbonimidate vs. DCC for Amide Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other amide-containing molecules, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, and the stereochemical integrity of the final product. This guide provides a detailed comparison of two such reagents: the well-established N,N'-Dicyclohexylcarbodiimide (DCC) and the less conventional Diphenyl N-cyanocarbonimidate.
This report delves into the performance of these reagents, presenting available experimental data, outlining detailed protocols, and visualizing their mechanistic pathways to offer a comprehensive resource for informed decision-making in the laboratory.
Performance Comparison: A Data-Driven Overview
While extensive comparative data for this compound in direct amide bond formation is limited in publicly accessible literature, we can summarize the known performance characteristics of DCC and infer the expected behavior of this compound based on its reactivity.
| Parameter | This compound | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Typical Yields | Data not widely available for standard amide coupling. | Generally good to excellent (70-90%).[1] |
| Reaction Times | Expected to be rapid due to the reactive intermediate. | Typically ranges from a few hours to overnight. |
| Racemization | Potential for racemization exists, but specific data is scarce. | A known issue, especially without additives. Additives like HOBt can suppress racemization to less than 1% under controlled conditions.[2] |
| Byproduct Removal | Phenol (soluble in many organic solvents). | Dicyclohexylurea (DCU) (insoluble in many common solvents, removed by filtration). |
| Solubility | Soluble in a range of organic solvents. | Soluble in common organic solvents like DCM and DMF.[3] |
| Key Side Reactions | Formation of N-acylurea (though less common than with DCC). | N-acylurea formation, racemization. |
Delving into the Reaction Mechanisms
The efficacy of a coupling reagent is intrinsically linked to its reaction mechanism. Both this compound and DCC function by activating the carboxylic acid to facilitate nucleophilic attack by the amine.
This compound: This reagent reacts with a carboxylic acid to form a highly reactive N-cyano-O-phenylisourea intermediate. This intermediate is then attacked by the amine, leading to the formation of the amide bond and the release of phenol as a byproduct.
N,N'-Dicyclohexylcarbodiimide (DCC): DCC activates a carboxylic acid to form a reactive O-acylisourea intermediate.[3] The amine then attacks this intermediate to yield the desired amide and the insoluble byproduct, N,N'-dicyclohexylurea (DCU). The formation of a stable, insoluble byproduct is a key feature of DCC-mediated couplings.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are essential for success in the laboratory.
Protocol for Amide Bond Formation using DCC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
DCC (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.1 equiv to suppress racemization)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid and HOBt (if used) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine to the solution.
-
In a separate flask, dissolve DCC in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO3, and brine) to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol for Amide Bond Formation using this compound
Hypothetical Protocol based on its known reactivity:
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Amine (1.2 equiv)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Stirring apparatus
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add this compound to the solution and stir at room temperature to form the N-cyano-O-phenylisourea intermediate. The reaction progress for this step may need to be monitored by techniques like NMR or IR spectroscopy.
-
Once the intermediate is formed, add the amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture would likely be subjected to an aqueous workup to remove the phenol byproduct and any unreacted starting materials.
-
The organic layer would then be dried and concentrated.
-
Purification of the final amide would be performed using standard techniques like column chromatography or recrystallization.
Conclusion: Making an Informed Choice
DCC stands as a workhorse reagent for amide bond formation, backed by decades of use and extensive documentation. Its advantages include its low cost and the ease of removing its primary byproduct, DCU, through simple filtration. However, the significant potential for racemization, particularly in peptide synthesis, necessitates the use of additives and careful control of reaction conditions.
This compound , on the other hand, remains a reagent with more specialized applications. While it holds promise for the formation of a reactive intermediate that can lead to amide bonds, the lack of established protocols and comprehensive comparative data makes it a less straightforward choice for routine amide synthesis. The soluble nature of its phenol byproduct might be advantageous in certain contexts, avoiding filtration but requiring a thorough aqueous workup for removal.
For researchers prioritizing reliability, well-established procedures, and cost-effectiveness for standard amide couplings, DCC, when used with appropriate additives to mitigate racemization, remains the more conventional and predictable choice. Further research and publication of detailed experimental data are required to fully assess the potential of this compound as a mainstream alternative for amide bond formation.
References
Unveiling the Potential of Diphenyl N-cyanocarbonimidate: A Comparative Analysis for Amide Bond Formation
For researchers, scientists, and professionals in the field of drug development and chemical synthesis, the choice of a coupling agent is a critical decision that significantly impacts reaction efficiency, product purity, and overall cost-effectiveness. While a multitude of reagents for amide bond formation are available, this guide provides a comparative overview of Diphenyl N-cyanocarbonimidate, exploring its potential advantages over other commonly used coupling agents.
This compound is a versatile reagent primarily utilized in the synthesis of a variety of heterocyclic compounds. Its reactivity also extends to the formation of guanidines and other nitrogen-containing structures. While not as ubiquitously employed in standard peptide synthesis as carbodiimides or phosphonium and uronium salts, its unique reactivity profile presents potential benefits in specific synthetic contexts. This guide aims to provide a thorough comparison with established coupling agents, supported by available data and detailed experimental methodologies.
Performance Comparison of Coupling Agents
A direct quantitative comparison of this compound with mainstream peptide coupling agents in terms of yield, reaction time, and racemization in peptide synthesis is not extensively documented in publicly available literature. However, we can extrapolate its potential advantages based on its known reactivity and compare the general performance of widely used coupling agents.
Below are tables summarizing the typical performance of common coupling agents in peptide synthesis. This data is compiled from various sources and represents generalized performance metrics.
Table 1: General Performance Comparison of Common Coupling Agents
| Coupling Agent | Typical Yields | Typical Reaction Times | Racemization Potential | Byproduct Removal |
| DCC (Dicyclohexylcarbodiimide) | Good to Excellent | 1-12 hours | Moderate to High | Filtration (DCU precipitate) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Good to Excellent | 1-12 hours | Moderate to High | Aqueous Extraction (water-soluble urea) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Excellent | 15-60 minutes | Very Low | Aqueous Extraction |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Excellent | 15-60 minutes | Low | Aqueous Extraction |
| This compound | Data not available for direct comparison in peptide synthesis. | Data not available for direct comparison in peptide synthesis. | Data not available for direct comparison in peptide synthesis. | Phenol (soluble in organic solvents) |
Note: DCU = Dicyclohexylurea
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry
This protocol outlines a single coupling cycle in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and byproducts.
-
Coupling:
-
Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with the chosen coupling agent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Solution-Phase Synthesis of a Heterocycle using this compound
This protocol is adapted from the synthesis of N-cyano-O-phenylisourea intermediates, which are precursors to various heterocyclic compounds.
-
Reactant Preparation: Dissolve the first nucleophile (e.g., an amino acid ester) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of this compound: Add an equimolar amount of this compound to the solution of the nucleophile under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting N-cyano-O-phenylisourea can be purified by column chromatography on silica gel. The primary byproduct is phenol, which is typically soluble in common organic solvents used for chromatography.
-
Subsequent Reaction: The isolated N-cyano-O-phenylisourea can then be reacted with a second nucleophile to displace the phenol and form the final heterocyclic product.
Reaction Mechanisms and Logical Relationships
The efficiency and outcome of a coupling reaction are dictated by the underlying chemical mechanism. Below are diagrams illustrating the activation of a carboxylic acid by different classes of coupling agents.
Caption: General mechanisms of carboxylic acid activation.
Experimental Workflow for Coupling Agent Comparison
To objectively compare the performance of this compound with other coupling agents, a standardized experimental workflow is essential.
Caption: Workflow for comparing coupling agents.
Advantages of this compound
Based on its chemical structure and reactivity in forming heterocyclic compounds, several potential advantages of this compound as a coupling agent can be proposed:
-
Mild Reaction Conditions: The formation of N-cyano-O-phenylisourea intermediates often proceeds under mild, room temperature conditions, which can be beneficial for sensitive substrates.
-
Alternative Reactivity Pathway: Unlike traditional coupling agents that activate the carboxylic acid, this compound provides a different pathway for forming new bonds, which could be advantageous in cases where standard methods are inefficient.
-
Formation of Stable Intermediates: The N-cyano-O-phenylisourea intermediates are often stable and can be isolated, allowing for a stepwise reaction approach.
-
Soluble Byproduct: The primary byproduct, phenol, is soluble in most organic solvents, which could simplify purification compared to the insoluble DCU byproduct from DCC.
Limitations and Future Directions
The primary limitation in evaluating this compound as a mainstream coupling agent for peptide synthesis is the lack of specific, comparative experimental data. Future research should focus on:
-
Systematic studies comparing its efficiency (yields, reaction times) with standard coupling agents in both solution-phase and solid-phase peptide synthesis.
-
Thorough investigation of the extent of racemization during peptide bond formation using this compound.
-
Optimization of reaction conditions for peptide coupling, including solvent, temperature, and stoichiometry.
A Researcher's Guide to Carbodiimide Coupling Agents: DCC, DIC, and EDC
In the intricate world of complex molecule synthesis, the formation of amide and ester bonds is a fundamental and often challenging step. Carbodiimides have long been the go-to reagents for facilitating these dehydrative couplings. This guide provides a detailed comparison of three of the most widely used carbodiimides — N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) — to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison at a Glance
The choice between DCC, DIC, and EDC often hinges on the specific requirements of the reaction, including the nature of the substrates, the desired solvent system, and the method of purification. The following table summarizes the key characteristics and performance metrics of each carbodiimide.
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | DIC (N,N'-Diisopropylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Physical Form | Waxy Solid | Liquid | Crystalline Solid (hydrochloride salt) |
| Solubility | Soluble in most organic solvents (DCM, DMF, THF)[1][2] | Soluble in most organic solvents[3][4] | Water-soluble; also soluble in some organic solvents (DMF, DCM)[1][2] |
| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Solubility | Insoluble in most organic solvents[1][2] | Soluble in most organic solvents[3][4] | Water-soluble[1][2] |
| Primary Application | Solution-phase synthesis, esterifications[1][5] | Solid-phase peptide synthesis (SPPS), solution-phase synthesis[3][5] | Bioconjugation, aqueous couplings, solution-phase synthesis[1][2] |
| Work-up | Filtration to remove DCU[1] | Aqueous extraction or chromatography[4] | Aqueous extraction to remove EDU and excess reagent[1] |
| Key Advantage | Low cost, easy removal of byproduct by filtration in solution-phase[5] | Easy to handle (liquid), soluble byproduct for SPPS[3][4] | Water-solubility allows for reactions in aqueous media and simple purification[1] |
| Key Disadvantage | DCU can be difficult to remove completely from resin in SPPS; potent allergen[5] | Byproduct removal requires extraction or chromatography[4] | Moisture sensitive, can be more expensive than DCC[6] |
Delving into the Chemistry: Mechanism and Side Reactions
Carbodiimides facilitate amide and ester bond formation by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol.
A significant challenge in carbodiimide chemistry is the potential for side reactions, most notably the formation of an unreactive N-acylurea byproduct through an intramolecular rearrangement of the O-acylisourea intermediate.[7] Another common side reaction, particularly in peptide synthesis, is racemization of the activated amino acid.[8] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently employed. These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to rearrangement and racemization.[7]
Selecting the Right Tool for the Job: A Logical Workflow
The choice of carbodiimide should be a deliberate decision based on the specific parameters of the synthesis. The following workflow can guide researchers in making an informed selection.
Experimental Protocols: Case Studies
Case Study 1: Solution-Phase Peptide Coupling using DCC/HOBt
This protocol is adapted from a method for the synthesis of small peptides in a THF/water mixture, which can be useful for substrates with limited solubility in purely organic or aqueous solvents.[9][10]
Materials:
-
N-protected amino acid (1.0 equiv)
-
Free amino acid (or peptide) (1.2 equiv)
-
DCC (1.1 equiv)
-
HOBt (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM.
-
Add DCC to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid, forming the HOBt-ester.
-
Remove the DCM under reduced pressure.
-
Dissolve the resulting residue in THF.
-
In a separate flask, dissolve the free amino acid in a mixture of THF and water.
-
Add the solution of the activated HOBt-ester to the solution of the free amino acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the precipitated dicyclohexylurea (DCU) can be removed by filtration.
-
The filtrate is then subjected to standard aqueous work-up and purification by chromatography to yield the desired peptide.
Case Study 2: Bioconjugation in Aqueous Buffer using EDC/Sulfo-NHS
This protocol describes a general two-step method for covalently conjugating an amine-containing biomolecule to a carboxylate-containing molecule, which is particularly useful for preventing unwanted polymerization of the biomolecule.[6]
Materials:
-
Carboxylate-containing molecule (e.g., protein, carboxylated nanoparticles)
-
Amine-containing biomolecule (e.g., antibody, oligonucleotide)
-
EDC (freshly prepared solution)
-
Sulfo-NHS (freshly prepared solution)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Activation:
-
Suspend the carboxylate-containing molecule in the Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions. The final concentrations will need to be optimized for the specific application.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Washing:
-
Remove the excess EDC and Sulfo-NHS by washing the activated molecule. For larger molecules or particles, this can be done by centrifugation and resuspension in Coupling Buffer.
-
-
Coupling:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the biomolecule solution to the washed, activated molecule.
-
Incubate at room temperature for 2 hours to overnight with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to block any unreacted active sites.
-
Incubate for 30 minutes at room temperature.
-
Wash the final conjugate to remove any unreacted biomolecule and quenching agent.
-
Case Study 3: Solid-Phase Peptide Synthesis using DIC/Oxyma
This protocol is a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide. The use of DIC and Oxyma is a modern and efficient alternative to DCC/HOBt for SPPS.[11]
Materials:
-
Fmoc-protected amino acid (5 equiv relative to resin loading)
-
Oxyma (5 equiv)
-
DIC (5 equiv)
-
Resin with N-terminal deprotected peptide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.
-
Add DIC to the amino acid/Oxyma solution and allow to pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
The choice of carbodiimide for the synthesis of complex molecules is a critical decision that can significantly impact the success of a synthetic campaign. DCC, with its low cost and ease of byproduct removal in solution-phase, remains a valuable tool. DIC offers advantages in solid-phase synthesis due to the solubility of its urea byproduct. EDC is the reagent of choice for reactions in aqueous media and bioconjugations, where its water-solubility simplifies purification. By carefully considering the specific requirements of the synthesis and employing appropriate additives and protocols, researchers can effectively harness the power of these versatile coupling agents to construct complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N-cyano-O-phenylisourea intermediates.
A Comparative Guide to the Characterization of N-cyano-O-phenylisourea Intermediates
For researchers and professionals in drug development and organic synthesis, the choice of reactive intermediates is critical to the efficiency and success of a synthetic route. N-cyano-O-phenylisourea intermediates have emerged as valuable reagents, particularly in the synthesis of heterocyclic compounds with biological activity. This guide provides a detailed characterization of these intermediates and compares their application with common alternative synthetic strategies, supported by experimental data.
Introduction to N-cyano-O-phenylisourea Intermediates
N-cyano-O-phenylisourea is a class of organic compounds characterized by an isourea core structure with a cyano group attached to one of the nitrogen atoms and a phenyl group linked to the oxygen atom. The powerful electron-withdrawing nature of the N-cyano group significantly enhances the electrophilicity of the central isourea carbon, making it highly susceptible to nucleophilic attack.[1] This reactivity makes them excellent intermediates for the synthesis of various nitrogen-containing heterocycles, such as 2-cyanamidobenzimidazoles, which are known for their anthelmintic properties.[1][2]
A key application of these intermediates is in guanylation reactions, where they serve as precursors to introduce a cyanamido group. The reaction of an N-cyano-O-phenylisourea with a suitable nucleophile, such as an amine, leads to the formation of a substituted guanidine with the concomitant release of phenol as a byproduct.
Characterization of a Representative N-cyano-O-phenylisourea
A specific example is the synthesis of N-(2-aminophenyl)-N'-cyano-O-phenylisourea, an intermediate in the preparation of the anthelmintic agent 2-cyanamidobenzimidazole.[2]
Synthesis
This intermediate is prepared by the reaction of N-cyanodiphenoxyimidocarbonate with o-phenylenediamine in an inert solvent like isopropanol at room temperature.[2] The product precipitates from the reaction mixture and can be isolated by filtration.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | White precipitate | [2] |
| Melting Point | 234-235 °C (with decomposition) | [2] |
| Molecular Formula | C₁₄H₁₂N₄O | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| IR (C≡N stretch) | 2200 cm⁻¹ | [2] |
| ¹H NMR (DMSO-d₆) | δ 6.5-7.5 (multiplet, aromatic protons) | [2] |
| Mass Spectrum (M⁺) | 252 | [2] |
Comparison with Alternative Synthetic Methods
The synthesis of 2-cyanamidobenzimidazoles can be achieved through various pathways that do not necessarily involve the isolation of an N-cyano-O-phenylisourea intermediate. These alternative methods often utilize different types of guanylating or cyanating agents. A comparison of these alternatives is presented below.
| Method | Reagents | Key Features | Yield | Reference |
| N-cyano-O-phenylisourea Intermediate | N-cyanodiphenoxyimidocarbonate, o-phenylenediamine | Formation of a stable, isolable intermediate. | 88% (for the intermediate) | [2] |
| Direct Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), o-phenylenediamine, LiHMDS | Avoids toxic cyanating agents like cyanogen bromide; proceeds under mild conditions. | up to 96% | [3] |
| Thiourea-based Guanylation | N,N'-disubstituted thioureas, amine, activating agent (e.g., CBr₄, Et₃N) | Versatile method with various activating agents available. | Good to excellent | [4] |
| Carbodiimide-mediated Guanylation | Carbodiimide, amine, catalyst (e.g., Ytterbium triflate) | Atom-economical approach. | Good | [5] |
Experimental Protocols
Synthesis of N-(2-aminophenyl)-N'-cyano-O-phenylisourea[2]
To a solution of o-phenylenediamine (2.16 g, 0.02 mole) in isopropanol (40 ml), N-cyanodiphenoxyimidocarbonate (4.76 g, 0.02 mole) is added. The mixture is stirred at room temperature for 30 minutes. The resulting white precipitate is collected by filtration, washed with 15 ml of isopropanol, and then dried to yield N-(2-aminophenyl)-N'-cyano-O-phenylisourea.
Synthesis of 2-Aminobenzimidazoles using NCTS[3]
To a stirred solution of benzene-1,2-diamine (1 mmol) in anhydrous THF (5 mL) at 5 °C, LiHMDS (1 M in THF, 2.2 mmol) is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred for 20 minutes, after which a solution of NCTS (1.1 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
Synthesis via N-cyano-O-phenylisourea Intermediate
Caption: Reaction pathway for the synthesis of 2-cyanamidobenzimidazole via an N-cyano-O-phenylisourea intermediate.
Alternative Direct Cyanation Pathway
Caption: Direct synthesis of 2-aminobenzimidazoles using an alternative cyanating agent.
Conclusion
N-cyano-O-phenylisourea intermediates are highly reactive and useful reagents for the synthesis of biologically active compounds like 2-cyanamidobenzimidazoles. Their characterization reveals a stable, isolable intermediate that can be effectively used in subsequent reactions. However, alternative one-pot methods using modern cyanating agents like NCTS offer comparable or even higher yields with the advantage of avoiding the isolation of intermediates and the use of potentially more hazardous precursors. The choice of synthetic route will depend on factors such as substrate scope, desired purity, scalability, and the availability and cost of reagents. This guide provides the necessary data for an informed decision in the design of synthetic strategies involving such intermediates.
References
- 1. N-Phenyl-N'-cyano-O-phenylisoureas (1980) | Clifford S. Labaw | 1 Citations [scispace.com]
- 2. US4285878A - N-Phenyl-N'-cyano-O-phenylisoureas - Google Patents [patents.google.com]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Benefit Analysis of Diphenyl N-Cyanocarbonimidate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable coupling reagent is a critical decision in large-scale chemical synthesis, directly impacting process efficiency, cost-effectiveness, and the purity of the final product. Diphenyl N-cyanocarbonimidate has emerged as a versatile reagent, particularly in the synthesis of various heterocyclic compounds. This guide provides an objective comparison of this compound with common alternatives, supported by available data, to facilitate an informed decision-making process for its application in industrial settings.
Performance and Cost Comparison of Coupling Reagents
A direct quantitative comparison of this compound with other coupling reagents under identical large-scale conditions is not extensively documented in publicly available literature. However, by compiling pricing information and typical performance metrics from various sources, a comparative analysis can be constructed. The following tables summarize the available data to offer a cost-benefit perspective.
Table 1: Cost Comparison of Common Coupling Reagents
| Reagent | Typical Price (USD/kg) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | ~10,800[1] | 238.24[2] | ~2572.32 |
| EDC HCl (EDAC) | ~880 - 6,500[3] | 191.70[3] | ~168.70 - 1246.05 |
| HOBt (Monohydrate) | ~2,300[4][5] | 153.14 | ~352.22 |
| HATU | - | 380.23 | - |
Table 2: Performance Comparison in Amide/Heterocycle Synthesis
| Reagent/System | Typical Yield Range (%) | Typical Reaction Time | Key Observations |
| This compound | High (e.g., 97% for a triazole synthesis)[6] | Varies (e.g., reflux)[6] | Can be prepared on a large scale in high yield; advantageous for synthesis of certain heterocycles under mild conditions.[6] |
| EDC/HOBt | 70 - 98%[7] | 1 - 12 hours[7] | Cost-effective and reliable, especially with HOBt to suppress racemization. Water-soluble byproducts simplify purification.[7] |
| DCC/HOBt | 75 - 98%[7] | 1 - 12 hours[7] | High yields but the insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[7] |
| HATU/Base | 85 - 99%[7] | 15 - 60 minutes[7] | Generally considered one of the most efficient and fastest reagents, but can be more expensive.[7] |
Experimental Protocols
Detailed experimental protocols for large-scale synthesis using this compound are often proprietary. However, based on available literature, a representative laboratory-scale protocol for the synthesis of a heterocyclic compound is provided below. This can serve as a basis for process development and scale-up.
Synthesis of a 1,2,4-Triazole Derivative
This protocol is adapted from a dissertation on the chemistry of this compound.[6]
Materials:
-
This compound
-
Methyl glycine
-
Hydrazine
-
Propan-2-ol
Procedure:
-
Formation of the Monosubstituted Intermediate: To a solution of this compound in a suitable solvent, add methyl glycine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
Cyclization: Dissolve the intermediate from the previous step in propan-2-ol. Add hydrazine to the solution.
-
Reaction: Reflux the reaction mixture. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. A reported yield for a similar triazole synthesis was 97%.[6]
Visualizing Reaction Pathways and Workflows
General Reaction Mechanism of this compound
This compound acts as an electrophile, reacting with nucleophiles at the imine carbon. The reaction typically proceeds through the displacement of one or both phenoxy groups.
Caption: Reaction pathway of this compound.
Experimental Workflow for Comparative Analysis of Coupling Reagents
A standardized workflow is essential for the objective comparison of different coupling reagents.
Caption: Workflow for comparing coupling reagents.
Conclusion
This compound presents a viable, and in specific cases, a high-yielding option for the synthesis of heterocyclic compounds. Its primary advantage lies in its utility for constructing complex cyclic systems under potentially milder conditions than some alternatives. However, the currently available pricing suggests a significantly higher cost per mole compared to workhorse reagents like EDC/HOBt.
For large-scale synthesis, a thorough cost-benefit analysis must be conducted on a case-by-case basis. While the initial reagent cost of this compound may be high, potential benefits such as increased yield, simplified purification, or the avoidance of harsh reaction conditions could offset this expense in the overall process economy. It is recommended that researchers and process chemists perform parallel small-scale experiments, as outlined in the workflow above, to gather direct comparative data for their specific application before committing to a large-scale synthesis campaign. This will enable a data-driven decision that balances reagent cost with process efficiency and product quality.
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Guanidine Derivatives: A Comparative Guide to Synthesis via Diphenyl N-Cyanocarbonimidate and Carbodiimide Routes
For researchers, scientists, and drug development professionals, the synthesis of substituted guanidines is a critical step in the development of new therapeutic agents. The guanidinium group is a key pharmacophore in numerous biologically active molecules. This guide provides an objective comparison of two common synthetic methods for preparing N,N',N''-trisubstituted guanidines: the use of Diphenyl N-cyanocarbonimidate and the more traditional carbodiimide-based approach. The guide presents a spectroscopic validation of the products, supported by experimental data and detailed methodologies, to aid in the selection of the optimal synthetic route.
Introduction
The synthesis of complex guanidines is a cornerstone of medicinal chemistry. The method of synthesis can significantly impact the purity, yield, and ultimately the biological activity of the final compound. This compound has emerged as a versatile reagent for the synthesis of a variety of heterocyclic compounds, including highly substituted guanidines. This guide compares the spectroscopic characteristics of a representative N,N',N''-trisubstituted guanidine synthesized using this compound with the expected spectroscopic data for the same compound prepared via a common alternative route involving a carbodiimide intermediate.
Comparative Analysis of Synthetic Routes
The two primary methods for the synthesis of N,N',N''-trisubstituted guanidines discussed here are the reaction of an amine with a carbodiimide and the sequential reaction of two amines with this compound. Both methods are effective in producing the desired guanidine core structure, but they differ in their mechanisms and reaction intermediates.
Synthesis via this compound
The reaction using this compound proceeds in a stepwise manner. The first nucleophile (an amine) attacks the central carbon of the this compound, leading to the displacement of a phenoxide group and the formation of an N-cyano-O-phenylisourea intermediate. A second amine then displaces the remaining phenoxide group to yield the final N,N',N''-trisubstituted guanidine. This method allows for the synthesis of unsymmetrical guanidines by using two different amines in a sequential addition.
Synthesis via Carbodiimide
The synthesis of N,N',N''-trisubstituted guanidines from a disubstituted carbodiimide is a well-established and straightforward method.[1] It involves the direct nucleophilic attack of a primary or secondary amine on the central carbon atom of the carbodiimide.[1] This reaction is often carried out in an aprotic solvent and may be facilitated by a catalyst to enhance the reaction rate.[1]
Spectroscopic Data Comparison
Table 1: Spectroscopic Data for N-benzyl-N',N''-diphenylguanidine
| Spectroscopic Technique | This compound Route (Expected/Representative Data) | Carbodiimide Route (Expected Data from Technical Guide)[2][3] |
| ¹H NMR (ppm) | Aromatic protons (phenyl groups): multiplet in the range of δ 7.0-7.6 ppm. Methylene protons (-CH₂-): singlet around δ 4.5 ppm. NH protons: broad singlet(s), chemical shift can vary depending on solvent and concentration. | Aromatic protons (phenyl groups): multiplet in the range of δ 7.11-7.31 ppm. Methylene protons (-CH₂-): singlet around δ 4.43 ppm. NH protons: broad singlet between δ 7.35 and 8.35 ppm.[2] |
| ¹³C NMR (ppm) | Guanidinyl carbon (C=N): in the range of δ 155-160 ppm. Aromatic carbons: in the range of δ 120-140 ppm. Methylene carbon (-CH₂-): around δ 45-50 ppm. | Guanidinyl carbon (C=N): around δ 158 ppm. Aromatic carbons: in the range of δ 127-137 ppm. Methylene carbon (-CH₂-): around δ 44 ppm.[4] |
| IR Spectroscopy (cm⁻¹) | N-H stretching: broad band around 3300-3500 cm⁻¹. C=N stretching: strong absorption around 1600-1650 cm⁻¹. Aromatic C-H stretching: sharp peaks just above 3000 cm⁻¹. | N-H stretching: broad band in the region of 3400-3200 cm⁻¹. C=N stretching: strong absorption around 1640 cm⁻¹. Aromatic C-H stretching: around 3080 cm⁻¹.[2] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ for C₂₀H₁₉N₃: approx. 299.16. | Expected [M+H]⁺ for C₂₀H₁₉N₃: approx. 299.1757.[2] |
Experimental Protocols
General Procedure for Guanidine Synthesis via this compound
A solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) is treated with one equivalent of the first amine at room temperature. The reaction is stirred for a period of time to allow for the formation of the N-cyano-O-phenylisourea intermediate. Subsequently, one equivalent of the second amine is added to the reaction mixture, which is then stirred, potentially with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.
General Procedure for Guanidine Synthesis via Carbodiimide[1]
To a solution of a disubstituted carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), one equivalent of a primary or secondary amine is added.[1][5] The reaction mixture is stirred at room temperature or heated as needed.[5] The progress of the reaction is monitored by TLC or LC-MS.[3] Upon completion, the reaction is quenched, and the product is isolated and purified.[1] If a urea byproduct is formed from the carbodiimide, it can often be removed by filtration.[1]
Visualization of Synthetic Pathways
To further elucidate the reaction mechanisms, the following diagrams illustrate the key steps in both synthetic routes.
Caption: Reaction workflow for the synthesis of a trisubstituted guanidine using this compound.
Caption: Direct synthesis of a trisubstituted guanidine from a carbodiimide and an amine.
Conclusion
Both the this compound and carbodiimide methods provide effective routes to N,N',N''-trisubstituted guanidines. The choice of method may depend on the availability of starting materials, the desired substitution pattern of the guanidine, and the need to avoid certain byproducts. The spectroscopic data presented in this guide serve as a valuable reference for the validation of synthesized guanidine products. While the expected spectroscopic characteristics of the final products are largely identical regardless of the synthetic route, understanding the nuances of each method and its potential byproducts is crucial for efficient and successful synthesis in a drug discovery and development setting. The provided experimental protocols and reaction workflows offer a practical framework for researchers to implement these synthetic strategies in their own laboratories.
References
Navigating the Nuances of Guanylation: A Comparative Guide to Diphenyl N-cyanocarbonimidate and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the choice of a guanylation reagent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Diphenyl N-cyanocarbonimidate has long been utilized as a valuable tool for the construction of guanidine and heterocyclic moieties. However, a clear understanding of its limitations is paramount for successful and efficient synthesis, particularly when dealing with sterically demanding substrates. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols, to inform reagent selection in organic synthesis.
This compound is an effective reagent for the synthesis of a variety of heterocyclic compounds, including N-substituted 2-amino-4H-3,1-benzoxazines, cyanoguanidine derivatives, and oxadiazoles. Its utility stems from the good leaving group ability of the phenoxide ion and the enhanced susceptibility of the intermediate O-phenylisourea to nucleophilic attack compared to alternatives like S-methylisothioureas. An additional advantage is the avoidance of malodorous byproducts such as mercaptans.
However, the application of this compound is not without its constraints. A significant limitation arises when the reacting nucleophile is sterically hindered. This steric impediment can dramatically reduce or completely inhibit reactivity, leading to low or no yield of the desired product. A notable example is the failed attempt to synthesize pyrimidine isonucleosides, where the bulky sugar moiety prevents the successful reaction with the reagent.[1]
Performance Comparison of Guanylation Reagents
The challenge of steric hindrance necessitates the exploration of alternative guanylation reagents. Two prominent alternatives are N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and cyanamide. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective reagent for the guanylation of a wide range of amines, including those with significant steric bulk. Cyanamide, while being a simpler and more economical option, can also be employed effectively, though it may require harsher reaction conditions or catalytic activation for less reactive amines.
The following table summarizes the performance of these reagents in the guanylation of various amines, highlighting the impact of substrate sterics on reaction outcomes.
| Reagent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Sterically unhindered primary amine (e.g., for pyrimidinone synthesis) | Propan-2-ol, room temperature | Good to high (qualitative) | [1] |
| This compound | Sterically hindered sugar amine (for pyrimidine isonucleoside synthesis) | Not reported (reaction failed) | 0 | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | THF, room temperature, 1 day | 72 | [2] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | THF, room temperature, 1 day | 72 | [2] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Sterically hindered 7-azabenzonorbornadiene | CHCl₃, room temperature, 7 days | 62 | [2] |
| Cyanamide | Various amines | Sc(OTf)₃ (10 mol%), H₂O, 100 °C, 12-24 h | Moderate to good | |
| Cyanamide | Sterically hindered 1,1,3,3-tetramethylbutyl isocyanide | One-pot, three-step protocol | 51-69 |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for a successful reaction with this compound and for reactions with the alternative reagents are provided below.
Protocol 1: Synthesis of 2-Cyanoimino-imidazolidin-5-ones using this compound[1]
This protocol describes a successful application of this compound in the synthesis of imidazolidin-5-ones, where steric hindrance is not a limiting factor.
Step 1: Formation of the O-phenylisourea intermediate To a solution of L-aspartic acid dimethyl ester (1.0 eq) in propan-2-ol, add this compound (1.0 eq). Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization with an amine To the solution containing the O-phenylisourea intermediate, add the desired primary amine (1.0 eq). Continue stirring at room temperature until the reaction is complete as indicated by TLC. The product, a 2-cyanoimino-imidazolidin-5-one, can then be isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: Guanidinylation of a Sterically Hindered Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[2]
This protocol demonstrates the utility of an alternative reagent for the guanylation of a sterically challenging substrate.
Synthesis of N,N′-Di-Boc-7-azabenzonorbornadiene-7-carboxamidine A solution of 7-azabenzonorbornadiene (1.0 eq) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in chloroform (CHCl₃) is stirred at room temperature for 7 days. The reaction mixture is then purified by radial chromatography using dichloromethane (CH₂Cl₂) to yield the product as a white solid (62% yield).
Protocol 3: Catalytic Guanylation of Amines with Cyanamide[3]
This protocol illustrates a general and environmentally friendly approach to guanidine synthesis using cyanamide.
To a solution of the amine (1.0 mmol) in water (2.0 mL) in a sealed tube, add cyanamide (1.2 mmol). Add scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the product can be isolated and purified by standard methods.
Visualizing Reaction Pathways
The following diagrams illustrate the general reaction pathway for guanylation using this compound and the comparative advantage of alternative reagents in the context of steric hindrance.
Caption: General reaction pathway for guanylation using this compound.
Caption: Logical relationship illustrating the impact of steric hindrance on reagent choice.
Conclusion
References
A Comparative Analysis of Leaving Groups in N-Cyanocarbonimidate Chemistry for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of leaving groups is a cornerstone of efficient chemical synthesis. In the realm of N-cyanocarbonimidate chemistry, a field of growing importance for the synthesis of guanidines, heterocycles, and other functionalities relevant to drug discovery, the choice of leaving group profoundly influences reaction outcomes. This guide provides a comparative overview of common leaving groups employed in conjunction with the N-cyanocarbonimidate core, supported by available data and generalized experimental protocols to aid in the rational design of synthetic routes.
Performance Comparison of Leaving Groups
The reactivity of N-cyanocarbonimidates is critically dependent on the nature of the leaving group attached to the central carbon atom. A good leaving group is one that can stabilize the negative charge that develops as it departs. Based on a review of published synthetic applications, the following leaving groups are commonly utilized, with their performance summarized in the table below. While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in the literature, a qualitative and semi-quantitative assessment can be made based on the types of transformations they enable and the reported reaction conditions.
| Leaving Group | N-Cyanocarbonimidate Precursor | Typical Nucleophiles | Reported Products | Relative Reactivity (Inferred) |
| Phenoxide (-OPh) | Diphenyl N-cyanocarbonimidate | Amines, amino acids, o-phenylenediamines, o-aminophenols | N-cyanoguanidines, imidazolidinones, pyrimidinones, benzimidazoles, benzoxazoles | High . Phenol is a stable leaving group, facilitating reactions with a wide range of nucleophiles.[1][2] |
| Methylthiolate (-SMe) | Dimethyl N-cyanodithioiminocarbonate | Amines, hydrazides, anilines | N-cyanoguanidines, triazines, pyrimidines, azoloazines | Moderate to High . The methylthio group is a good leaving group, and this reagent is widely used for the synthesis of various heterocycles.[3][4][5] |
| Methoxide (-OMe) | N-Cyano-O-methylisourea | Amines | N-cyanoguanidines | Moderate . While effective, the methoxide is a stronger base than phenoxide or methylthiolate, suggesting it is a comparatively less effective leaving group. |
General Reaction Mechanism
The fundamental reaction pathway for the substitution of a leaving group in N-cyanocarbonimidate chemistry involves a nucleophilic addition-elimination mechanism. The key steps are illustrated in the following diagram.
Caption: General mechanism of nucleophilic substitution on an N-cyanocarbonimidate.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-cyanoguanidines from an amine and an N-cyanocarbonimidate precursor. The specific conditions may require optimization based on the substrate and the leaving group.
Protocol 1: Guanylation using this compound (-OPh leaving group)
This protocol is adapted from procedures used for the synthesis of various heterocyclic compounds.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.05 eq.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-cyanoguanidine. The displaced phenol can be removed during the purification process.
Protocol 2: Guanylation using Dimethyl N-Cyanodithioiminocarbonate (-SMe leaving group)
This protocol is based on the common use of dimethyl N-cyanodithioiminocarbonate in the synthesis of guanidine-containing heterocycles.[3][5]
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Primary or secondary amine
-
Solvent (e.g., Ethanol, Methanol, or Acetonitrile)
-
Optional: Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq.) in the chosen solvent.
-
Add the amine (1.0-1.2 eq.) to the solution. If the amine salt is used, or to facilitate the reaction, a non-nucleophilic base (1.1 eq.) can be added.
-
The reaction mixture is typically stirred at room temperature to a slightly elevated temperature (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. The elimination of methyl mercaptan, a volatile and odorous byproduct, is a sign of reaction progression.
-
Once the reaction is complete, the solvent is evaporated.
-
The residue is then purified by column chromatography or recrystallization to yield the pure N-cyanoguanidine derivative.
Logical Workflow for Leaving Group Selection
The choice of the N-cyanocarbonimidate precursor and its associated leaving group should be guided by the reactivity of the nucleophile and the desired reaction conditions. The following workflow provides a logical approach to this selection process.
Caption: Decision workflow for selecting an appropriate leaving group in N-cyanocarbonimidate chemistry.
References
Safety Operating Guide
Proper Disposal of Diphenyl N-Cyanocarbonimidate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Diphenyl N-cyanocarbonimidate.
This compound is a moderately hazardous chemical that requires careful management throughout its lifecycle, including disposal.[1] Adherence to proper disposal procedures is critical to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard classifications for this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage / Eye Irritation | H318, H319 | Causes serious eye damage or irritation.[3][4][5][6][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][6] |
| Hazardous to the Aquatic Environment (Long-term) | H412 | Harmful to aquatic life with long lasting effects.[3][5][6][7] |
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
In case of dust, a dust mask (type N95 or equivalent) is recommended.[7]
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound and its containers is through an approved waste disposal plant.[3][6] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation:
-
Carefully collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, gloves), in a designated and clearly labeled waste container.
-
Ensure the waste container is made of a compatible material and can be securely sealed.
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Emergency Procedures:
-
In case of a spill, evacuate the area and prevent further spread. Avoid creating dust.[6]
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 79463-77-7 [sigmaaldrich.com]
- 3. This compound | 79463-77-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound 97 79463-77-7 [sigmaaldrich.com]
Personal protective equipment for handling Diphenyl N-cyanocarbonimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Diphenyl N-cyanocarbonimidate. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a moderately hazardous chemical that can cause irritation to the skin, eyes, and respiratory system.[1] Symptoms of exposure may include redness, itching, mild dermatitis, coughing, or shortness of breath.[1] Ingestion or direct contact can be harmful.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Equipment | Specification | Purpose |
| Respiratory Protection | Air-purifying respirator | Dust mask type N95 (US) or type P1 (EN 143) | To prevent inhalation of dust particles.[2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 | To protect eyes from dust and splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Specifications of EU Directive 89/686/EEC and the standard EN 374 | To prevent skin contact. |
| Body Protection | Protective clothing/Laboratory coat | Appropriate for the amount and concentration of the substance | To prevent contamination of personal clothing.[1][2] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[2]
-
Provide appropriate exhaust ventilation where dust is formed.[2]
General Handling Procedures:
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling and before breaks.[1][2]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage:
-
Store under an inert atmosphere, such as nitrogen, as the compound is moisture-sensitive.[1]
-
The ideal storage temperature is below 25°C.[1]
-
Store locked up.[1]
-
Incompatible with strong acids, bases, and oxidizing agents.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Solid Waste: Collect all disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for chemical waste.
Disposal Method:
-
The recommended disposal method is to dissolve the compound in a combustible solvent and burn the solution in a chemical incinerator equipped with an afterburner and scrubber.
-
Contact a licensed professional waste disposal service to dispose of this material.
Empty Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, deface the labels on the container before discarding it with regular laboratory waste, if permissible by your institution's policies.
Emergency Procedures: Spill and Exposure
Spill Response Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
